OF-Deg-lin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C92H160N4O10 |
|---|---|
Molecular Weight |
1482.3 g/mol |
IUPAC Name |
2-[4-[5-[4-[bis[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]amino]ethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C92H160N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-71-87(97)103-81-77-95(78-82-104-88(98)72-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-67-65-69-85-91(101)94-86(92(102)93-85)70-66-68-76-96(79-83-105-89(99)73-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)80-84-106-90(100)74-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,85-86H,5-20,29-32,41-84H2,1-4H3,(H,93,102)(H,94,101)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36- |
InChI Key |
HAZAXVJMCWCIDS-RGLFHLPNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
OF-Deg-lin mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of OF-Deg-Lin in Lipid Nanoparticle-Mediated mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel ionizable amino lipid distinguished by its degradable diketopiperazine core and ester linkages. When formulated into Lipid Nanoparticles (LNPs), this compound facilitates the potent and targeted in vivo delivery of messenger RNA (mRNA), with a remarkable and atypical preference for the spleen. This technical guide elucidates the mechanism of action of this compound-containing LNPs, from their formulation and physicochemical properties to their unique biodistribution, cellular uptake, and endosomal escape pathways. Detailed experimental protocols and structured quantitative data are provided to enable researchers to leverage this technology for therapeutic and research applications, particularly in the realm of immunology and B-cell-targeted therapies.
Introduction
The delivery of mRNA therapeutics has been significantly advanced by the development of lipid nanoparticle technology. The choice of ionizable lipid is a critical determinant of the efficacy, safety, and biodistribution of these delivery systems. This compound is an ionizable lipid that has demonstrated a unique capacity to direct mRNA expression predominantly to the spleen, a feature that distinguishes it from many liver-targeting ionizable lipids.[1][2] This spleen-centric activity opens new avenues for therapeutic interventions in immunology, hematological disorders, and vaccine development. This guide provides a comprehensive overview of the mechanism of action of this compound.
Physicochemical Properties of this compound LNPs
This compound is formulated with helper lipids, cholesterol, and a PEGylated lipid to form LNPs that encapsulate mRNA. The physicochemical characteristics of these LNPs are critical for their in vivo performance.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Value | Method of Determination |
| Average Diameter | ~100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Surface pKa | 5.7 | TNS (6,p-toluidinylnaphthalene-2-sulfonate) Fluorescence Assay |
| mRNA Encapsulation Efficiency | ~60% | Quant-iT RiboGreen RNA Assay |
In Vivo Biodistribution and Spleen-Specific Expression
A hallmark of this compound LNPs is their preferential accumulation and functional delivery of mRNA to the spleen.
Organ-Level Expression Profile
Following intravenous administration in murine models, this compound LNPs carrying luciferase-encoding mRNA (FLuc-mRNA) demonstrated that over 85% of the total protein expression occurred in the spleen.[1][2] This is in stark contrast to many other ionizable lipids that primarily target the liver.
Table 2: In Vivo Luciferase Expression in C57BL/6 Mice (0.75 mg/kg IV dose, 6h post-injection)
| Organ | Percentage of Total Luminescence (Average Radiance) |
| Spleen | > 85% |
| Liver | Minimal |
| Lungs | Minimal |
| Heart | Minimal |
| Kidneys | Minimal |
| Pancreas | Minimal |
Cellular Targeting within the Spleen
Within the spleen, this compound LNPs have been shown to transfect B lymphocytes, a key cell type in the adaptive immune system. Studies have reported the capacity to induce protein expression in over 60 pg per million B cells within the spleen.[3]
Proposed Mechanism of Action
The mechanism of action of this compound LNPs can be conceptualized as a multi-step process involving systemic circulation, tissue-specific uptake, and intracellular cargo release.
Systemic Circulation and Spleen Targeting
While the precise mechanism for spleen targeting is still under investigation, a leading hypothesis involves the differential degradation of the this compound lipid. It is proposed that the ester bonds within the this compound structure are more susceptible to enzymatic degradation in the liver environment. This degradation would lead to the disassembly or altered surface properties of the LNPs, rendering them ineffective for cellular uptake and cargo delivery in the liver. In contrast, the LNPs remain intact in the spleen's microenvironment, allowing for productive uptake and subsequent mRNA translation.
The presence of Apolipoprotein E (ApoE) on the surface of this compound LNPs has been shown to significantly enhance protein expression from delivered mRNA, suggesting that cellular uptake may be mediated by lipoprotein receptors.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Delivery of mRNA for regulating functions of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Ionizable Lipid Materials for the In Vivo Delivery of Messenger RNA to B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OF-Deg-lin: Discovery, Synthesis, and Application in mRNA Delivery
Discovery and Rationale
OF-Deg-lin is a proprietary, ionizable, and biodegradable lipidoid developed for the formulation of lipid nanoparticles (LNPs) capable of delivering messenger RNA (mRNA) and small interfering RNA (siRNA) payloads. Its discovery was first reported by Fenton et al. in 2017 in the journal Advanced Materials, with further details provided in the doctoral thesis of Owen S. Fenton at the Massachusetts Institute of Technology.[1][2] The primary motivation behind the development of this compound was to create a delivery vehicle capable of targeting extrahepatic tissues, a significant challenge in the field of RNA therapeutics, which has been largely dominated by liver-tropic delivery systems.[1][2][3]
The design of this compound incorporates a diketopiperazine-based core, a structural motif chosen for its demonstrated potential in facilitating potent RNA delivery. A key innovation in its design is the inclusion of ester-based linkages, which confer biodegradability to the lipid, potentially improving its safety and tolerability profile. The lipid tails of this compound are doubly unsaturated, a feature that was found to be critical for achieving meaningful levels of protein expression from delivered mRNA.
A significant breakthrough associated with this compound is its ability to direct mRNA expression predominantly to the spleen, specifically targeting B lymphocytes. This spleen-centric expression profile is a unique characteristic compared to many other LNP systems that primarily target the liver. This tissue-specific delivery opens up new avenues for therapeutic interventions in immunology, such as vaccines and treatments for autoimmune disorders.
Synthesis of this compound
The synthesis of this compound is based on a modular, "common core" approach, which allows for the derivatization of a central scaffold to create a library of related ionizable lipids. The following protocol is a detailed methodology for the chemical synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Bis(3-aminopropyl)piperazine
-
1,2-Epoxydodecane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A reflux apparatus is assembled with a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a drying tube. The flask is placed in an oil bath for controlled heating.
-
Reactant Addition: To the flask, add 1,2-epoxydodecane (in excess) and 1,4-bis(3-aminopropyl)piperazine.
-
Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 3-4 days. The progress of the epoxide ring-opening reaction is monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction yields a yellow oil. This crude product can be stored at -20°C until purification.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of 5% methanol in dichloromethane is typically used as the eluent.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the purified this compound. The fractions containing the pure product are combined.
-
Characterization: The structure and purity of the final product are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The purified this compound is stored at -20°C.
LNP Formulation and Characterization
This compound is formulated into LNPs to encapsulate and deliver RNA. The formulation process involves the controlled mixing of lipids with the RNA cargo.
Experimental Protocol: LNP Formulation
Materials:
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (phospholipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG) (PEG-lipid)
-
mRNA or siRNA
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device
Procedure:
-
Lipid Solution Preparation: The ionizable lipid (this compound), phospholipid (DSPC), cholesterol, and PEG-lipid (PEG-DMG) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
RNA Solution Preparation: The mRNA or siRNA is dissolved in an aqueous buffer (e.g., citrate buffer at pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device at a controlled flow rate. The rapid mixing of the two streams leads to the self-assembly of the lipids around the RNA, forming LNPs.
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels. The LNPs can then be concentrated using centrifugal filtration devices.
-
Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.
In Vitro and In Vivo Evaluation
The efficacy of this compound LNPs is assessed through a series of in vitro and in vivo experiments to determine their ability to deliver functional RNA and induce protein expression or gene silencing.
Experimental Protocol: In Vitro Luciferase mRNA Delivery
Cell Line:
-
HeLa cells
Procedure:
-
Cell Seeding: HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
LNP Treatment: The cells are treated with this compound LNPs encapsulating luciferase mRNA at a specified dose (e.g., 50 ng of mRNA per well).
-
Incubation: The cells are incubated with the LNPs for a defined period (e.g., 24 hours).
-
Luminescence Assay: After incubation, the cell culture medium is removed, and a luciferase assay reagent is added to the cells. The luminescence, which is proportional to the amount of luciferase protein expressed, is measured using a luminometer.
Experimental Protocol: In Vivo mRNA Delivery and Biodistribution
Animal Model:
-
C57BL/6 mice
Procedure:
-
LNP Administration: Mice are intravenously injected with this compound LNPs encapsulating luciferase mRNA at a specified dose (e.g., 0.75 mg/kg).
-
Bioluminescence Imaging: At a designated time point post-injection (e.g., 7 hours), the mice are intraperitoneally injected with D-luciferin. The mice are then anesthetized, and whole-body bioluminescence is imaged using an in vivo imaging system.
-
Organ Harvest and Ex Vivo Imaging: Following whole-body imaging, the mice are euthanized, and major organs (spleen, liver, lungs, heart, kidneys) are harvested. The organs are imaged ex vivo to quantify the luminescence in each tissue.
-
Flow Cytometry for Cellular Targeting: To identify the specific cell types transfected in the spleen, spleens are harvested, and single-cell suspensions are prepared. The cells are stained with fluorescently labeled antibodies against cell surface markers for B cells, T cells, macrophages, and dendritic cells. The percentage of transfected cells within each population is determined by flow cytometry.
Quantitative Data
The following tables summarize the key quantitative data regarding the performance of this compound and its analogue, OF-C4-Deg-Lin.
| Lipid | Cargo | In Vitro Protein Expression (Relative Luminescence Units) | In Vivo Spleen-Specific Luciferase Expression (% of Total Radiance) | In Vivo B Cell Transfection in Spleen (%) |
| This compound | mRNA | Meaningful levels of protein production | >85% | ~7% of total B cell population |
| OF-C4-Deg-Lin | mRNA | Increased potency compared to this compound | >85% | Not specified |
| Lipid | Cargo | In Vitro Gene Silencing (% Knockdown of Luciferase) |
| This compound | siRNA | Significant levels of silencing |
| OF-C4-Deg-Lin | siRNA | Increased potency compared to this compound |
Note: Specific DC50 or IC50 values for this compound were not explicitly provided in the reviewed literature. The data is presented as reported in the source publications.
Mechanism of Action and Visualizations
The delivery of mRNA by this compound LNPs involves a multi-step process, from cellular uptake to endosomal escape and finally, protein translation in the cytoplasm.
Signaling Pathway: Cellular Uptake and Endosomal Escape
Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.
Experimental Workflow: In Vivo mRNA Delivery and Analysis
References
- 1. Synthesis and Biological Evaluation of Ionizable Lipid Materials for the In Vivo Delivery of Messenger RNA to B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diketopiperazine based ionizable lipids for the in vivo delivery of messenger RNA [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
The Biological Activity of OF-Deg-lin: A Technical Guide to Spleen-Targeted mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
OF-Deg-lin is a novel ionizable amino lipid that has demonstrated significant potential in the field of nucleic acid delivery. A key characteristic of this compound is its role in the formulation of Lipid Nanoparticles (LNPs) that facilitate the targeted delivery of messenger RNA (mRNA) primarily to the spleen. This unique biological activity opens up new avenues for therapeutic interventions in immunology, hematology, and vaccine development. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data analysis. We will explore the signaling pathways involved in its spleen-specific targeting and the critical role of Apolipoprotein E (ApoE) in modulating its activity.
Introduction
The delivery of mRNA therapeutics to specific organs and cell types remains a critical challenge in modern medicine. This compound, an ionizable lipid characterized by a diketopiperazine core and degradable ester linkages, has emerged as a promising solution for spleen-targeted delivery. When formulated into LNPs, this compound encapsulates and protects mRNA, facilitating its delivery and subsequent protein expression predominantly within the spleen. This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of mRNA-based treatments.
Physicochemical Properties and LNP Formulation
This compound is synthesized to incorporate a bis-lysine diketopiperazine-based amine core and ester-based linkages, which contribute to its biodegradability and improved tolerability. These structural features are crucial for its biological activity and in vivo performance.
LNP Formulation Protocol
The following protocol outlines a modular method for the formulation of this compound LNPs using microfluidic mixing, which is adaptable for various mRNA payloads.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA in citrate buffer (pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.
-
Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).
-
mRNA Solution: Prepare the mRNA solution in a citrate buffer at a suitable concentration.
-
Microfluidic Mixing: Set up the microfluidic device with the lipid mixture in one inlet and the mRNA solution in the other. The flow rate ratio is typically set at 3:1 (aqueous:organic).
-
Formation of LNPs: Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA, forming LNPs.
-
Purification: The resulting LNP solution is dialyzed against PBS to remove ethanol and non-encapsulated mRNA.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
Quantitative Data on Biological Activity
The biological activity of this compound LNPs has been quantified in several in vitro and in vivo studies. The following tables summarize key quantitative findings.
| Parameter | Value | Experimental System | Reference(s) |
| mRNA Expression | |||
| Spleen-Specific Expression | >85% of total luciferase expression | In vivo mouse model (luciferase mRNA) | [1] |
| ApoE Influence | |||
| Protein Expression Increase | ~140% | In vitro cell culture with recombinant ApoE (mRNA) | [1] |
| Physicochemical Properties | |||
| Size (Hydrodynamic Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) | [2] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential | Near-neutral at physiological pH | Zeta Potential Analysis | [3] |
| mRNA Encapsulation Efficiency | >90% | RiboGreen Assay |
Signaling Pathways and Mechanism of Action
The spleen-specific targeting of this compound LNPs is a complex process that appears to be independent of the classical ApoE-mediated uptake pathway predominantly observed in the liver. While the precise signaling cascade is still under investigation, a putative mechanism involves the interaction of the LNP's protein corona with specific receptors on splenic immune cells.
Proposed Spleen-Targeting Pathway
Caption: Proposed pathway for spleen-specific uptake of this compound LNPs.
Cellular Uptake and Endosomal Escape
Upon intravenous administration, this compound LNPs acquire a protein corona from the blood. This corona, with its specific composition of adsorbed proteins, is thought to mediate the interaction with scavenger receptors expressed on splenic macrophages. This interaction triggers endocytosis, leading to the internalization of the LNP into an endosome. The acidic environment of the endosome protonates the ionizable amine of this compound, causing a structural change in the LNP and destabilization of the endosomal membrane. This facilitates the escape of the mRNA payload into the cytoplasm, where it can be translated into the desired protein.
Caption: Workflow of this compound LNP cellular uptake and endosomal escape.
Experimental Protocols
In Vivo Luciferase Expression Assay in Mice
This protocol details the in vivo assessment of this compound LNP-mediated mRNA expression using a luciferase reporter gene.
Materials:
-
This compound LNPs encapsulating luciferase mRNA
-
BALB/c mice (female, 6-8 weeks old)
-
D-luciferin (15 mg/mL in PBS)
-
In vivo imaging system (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
LNP Administration: Administer the this compound LNPs intravenously via the tail vein at a dose of 0.75 mg/kg mRNA.
-
Luciferin Injection: At 6 hours post-LNP administration, inject D-luciferin intraperitoneally at a dose of 150 mg/kg.
-
In Vivo Imaging: Anesthetize the mice and acquire bioluminescence images using an IVIS.
-
Ex Vivo Imaging: Following in vivo imaging, euthanize the mice and dissect the major organs (spleen, liver, lungs, heart, kidneys). Place the organs in a petri dish with luciferin solution and acquire ex vivo bioluminescence images.
-
Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from each organ to determine the biodistribution of protein expression.
Caption: Experimental workflow for the in vivo luciferase assay.
Conclusion
This compound represents a significant advancement in the targeted delivery of mRNA therapeutics. Its unique ability to direct mRNA expression to the spleen offers a powerful tool for developing novel treatments for a range of diseases. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this compound in their work. Further research into the precise molecular interactions governing its spleen-specific targeting will undoubtedly unlock even greater therapeutic possibilities.
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
OF-Deg-lin structure-activity relationship
An In-Depth Technical Guide on the Structure-Activity Relationship of OF-Deg-lin Ionizable Lipids for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure, featuring a diketopiperazine core, degradable ester linkages, and doubly unsaturated lipid tails, contributes to its efficacy and biocompatibility. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, detailing experimental methodologies and key findings to support further research and development in the field of non-viral gene delivery.
Core Structure and Rationale for Design
The design of this compound incorporates several key structural motifs intended to optimize RNA delivery. The bis-lysine diketopiperazine-based amine core has been identified as a potent scaffold for RNA complexation.[1] The inclusion of ester-based linkages is a critical feature, rendering the lipid biodegradable, which can improve its tolerability profile. Furthermore, the doubly unsaturated lipid tails play a crucial role in the biological activity of the corresponding LNPs, particularly for mRNA delivery.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro performance of this compound and a series of its structural analogs in HeLa cells. The data highlights the impact of modifications to the lipid tails and the linker connecting the lipid tails to the core on both siRNA-mediated gene knockdown and mRNA-mediated protein expression.
Table 1: In Vitro siRNA Knockdown Efficiency of this compound Derivatives
| Ionizable Lipid | Lipid Tail Modification | Linker Modification | ApoE Presence | Average Luciferase Knockdown (%) |
| This compound | Doubly Unsaturated | Standard | - | ~75% |
| This compound | Doubly Unsaturated | Standard | + | ~80% |
| OF-C4-Deg-Lin | Doubly Unsaturated | C4 Aliphatic Chain | - | ~85% |
| OF-C4-Deg-Lin | Doubly Unsaturated | C4 Aliphatic Chain | + | ~90% |
| OF-Deg-Ela | Singly Unsaturated (cis) | Standard | - | ~60% |
| OF-Deg-Ela | Singly Unsaturated (cis) | Standard | + | ~65% |
| OF-Deg-Ole | Singly Unsaturated (trans) | Standard | - | ~60% |
| OF-Deg-Ole | Singly Unsaturated (trans) | Standard | + | ~65% |
| OF-Deg-C9 | Saturated C9 | Standard | - | ~55% |
| OF-Deg-C9 | Saturated C9 | Standard | + | ~60% |
| OF-Deg-C12 | Saturated C12 | Standard | - | ~40% |
| OF-Deg-C12 | Saturated C12 | Standard | + | ~45% |
| OF-Deg-C15 | Saturated C15 | Standard | - | ~20% |
| OF-Deg-C15 | Saturated C15 | Standard | + | ~25% |
Table 2: In Vitro mRNA Expression Efficiency of this compound Derivatives
| Ionizable Lipid | Lipid Tail Modification | Linker Modification | ApoE Presence | Relative Luminescence (%) |
| This compound | Doubly Unsaturated | Standard | - | ~100% |
| This compound | Doubly Unsaturated | Standard | + | ~240% |
| OF-C4-Deg-Lin | Doubly Unsaturated | C4 Aliphatic Chain | - | ~150% |
| OF-C4-Deg-Lin | Doubly Unsaturated | C4 Aliphatic Chain | + | ~350% |
| OF-Deg-Ela | Singly Unsaturated (cis) | Standard | - | <10% |
| OF-Deg-Ela | Singly Unsaturated (cis) | Standard | + | <20% |
| OF-Deg-Ole | Singly Unsaturated (trans) | Standard | - | <10% |
| OF-Deg-Ole | Singly Unsaturated (trans) | Standard | + | <20% |
| OF-Deg-C9 | Saturated C9 | Standard | - | <5% |
| OF-Deg-C9 | Saturated C9 | Standard | + | <10% |
| OF-Deg-C12 | Saturated C12 | Standard | - | <5% |
| OF-Deg-C12 | Saturated C12 | Standard | + | <10% |
| OF-Deg-C15 | Saturated C15 | Standard | - | <5% |
| OF-Deg-C15 | Saturated C15 | Standard | + | <10% |
Key SAR Insights
Several important trends emerge from the quantitative data:
-
Unsaturation is Critical for mRNA Delivery: Only the derivatives with doubly unsaturated tails, this compound and OF-C4-Deg-lin, resulted in significant mRNA expression.[1]
-
Linker Length Enhances Potency: Increasing the linker length from a standard two-carbon to a four-carbon aliphatic chain (OF-C4-Deg-lin) enhanced the potency for both siRNA and mRNA delivery.[1]
-
Saturated Tail Length Inversely Correlates with siRNA Activity: For siRNA delivery with fully saturated aliphatic tails, increasing the tail length from C9 to C15 led to a decrease in potency.[1]
-
ApoE Has a Greater Impact on mRNA Delivery: The presence of Apolipoprotein E (ApoE) significantly increased protein expression for this compound and OF-C4-Deg-lin LNPs (approximately 140% increase), while having a minimal effect on siRNA-mediated knockdown. This suggests different cellular uptake mechanisms may be at play.
-
Lipid Structure is More Critical for mRNA than siRNA: The chemical structure of the ionizable lipid had a more pronounced effect on biological activity for mRNA delivery compared to siRNA delivery within this series of LNPs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Lipid Nanoparticle (LNP) Formulation
LNPs were formulated using microfluidic mixing.
-
Lipid Stock Preparation: The ionizable lipid (e.g., this compound), phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol to create a lipid stock solution.
-
RNA Solution Preparation: The mRNA or siRNA is diluted in an aqueous buffer (e.g., 10 mM citrate buffer).
-
Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).
-
Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated RNA.
In Vitro siRNA Delivery and Knockdown Assay (HeLa Cells)
-
Cell Seeding: HeLa cells stably expressing firefly and Renilla luciferase are seeded in 96-well plates at a density that allows for approximately 50% confluency at the time of transfection.
-
LNP Treatment: LNPs encapsulating anti-firefly luciferase siRNA are diluted in complete cell culture medium (with or without supplemented ApoE) and added to the cells at a specified dose (e.g., 50 ng of siRNA per well).
-
Incubation: Cells are incubated with the LNPs for 24-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a commercial dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency. The percent knockdown is calculated relative to untreated control cells.
In Vitro mRNA Delivery and Expression Assay (HeLa Cells)
-
Cell Seeding: Non-reporter HeLa cells are seeded in 96-well plates.
-
LNP Treatment: LNPs encapsulating mRNA coding for firefly luciferase are diluted in complete cell culture medium (with or without supplemented ApoE) and added to the cells at a specified dose (e.g., 50 ng of mRNA per well).
-
Incubation: Cells are incubated with the LNPs for 24 hours.
-
Luminescence Quantification: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence is quantified using a plate reader.
In Vivo mRNA Delivery and Expression Assay (Mice)
-
Animal Models: C57BL/6 mice are typically used for these studies.
-
LNP Administration: LNPs encapsulating mRNA for a reporter protein like firefly luciferase are administered via intravenous injection (e.g., tail vein) at a specific dose (e.g., 0.75 mg/kg).
-
Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6 hours), the mice are anesthetized and injected with a luciferin substrate. Whole-body bioluminescence is then imaged using an in vivo imaging system (IVIS).
-
Ex Vivo Organ Imaging: Following whole-body imaging, mice are euthanized, and organs of interest (e.g., spleen, liver) are resected and imaged ex vivo to quantify organ-specific expression.
-
Data Quantification: The total average radiance (photons/second) is quantified for each organ to determine the biodistribution of protein expression.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key processes and relationships in this compound LNP-mediated RNA delivery.
References
An In-depth Technical Guide to Von Hippel-Lindau (VHL) E3 Ligase Binding
Prepared for: Researchers, scientists, and drug development professionals.
A Note on Terminology: Initial research into "OF-Deg-lin E3 ligase binding" revealed that "this compound" is an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, rather than a component of an E3 ligase system.[1][2][3][4][5] Given the interest in protein degradation, this guide will focus on a well-characterized and highly significant E3 ligase complex central to targeted protein degradation: the Von Hippel-Lindau (VHL) E3 ligase.
Introduction to the Von Hippel-Lindau (VHL) E3 Ligase Complex
The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a multi-subunit E3 ubiquitin ligase complex. This complex, often referred to as CRL2^VHL^, plays a central role in cellular oxygen sensing and is a key regulator of the hypoxia-inducible factors (HIFs). The VHL complex is comprised of the VHL protein, which acts as the substrate recognition subunit, Elongin B, Elongin C, Cullin 2 (Cul2), and RING-box protein 1 (Rbx1).
The primary and most well-understood function of the VHL E3 ligase is to target the alpha subunits of HIF (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic (normal oxygen) conditions. This regulatory mechanism is crucial for preventing the inappropriate activation of hypoxic response genes, which are involved in processes such as angiogenesis, glucose metabolism, and cell proliferation. Dysregulation of the VHL-HIF pathway, often due to mutations in the VHL gene, is a hallmark of VHL disease and is implicated in the majority of sporadic clear cell renal cell carcinomas (ccRCC).
In recent years, the VHL E3 ligase has garnered significant attention in the field of drug discovery, particularly with the advent of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. VHL is one of the most commonly recruited E3 ligases in PROTAC design due to its well-defined substrate-binding pocket and ubiquitous expression.
This guide provides a comprehensive overview of the VHL E3 ligase binding mechanism, the signaling pathways it governs, quantitative data on binding affinities, and detailed protocols for key experimental assays used to study its function.
The VHL Signaling Pathway and Mechanism of Substrate Recognition
The canonical VHL signaling pathway revolves around the oxygen-dependent degradation of HIF-α.
Under Normoxic Conditions:
-
Proline Hydroxylation: In the presence of oxygen, specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.
-
VHL Recognition and Binding: The hydroxylated proline residue acts as a recognition motif, or degron, that is specifically recognized and bound by the β-domain of the VHL protein.
-
Ubiquitination: Upon binding to HIF-α, the VHL E3 ligase complex polyubiquitinates HIF-α.
-
Proteasomal Degradation: The polyubiquitinated HIF-α is then recognized and degraded by the 26S proteasome, preventing its accumulation and transcriptional activity.
Under Hypoxic Conditions:
-
Inhibition of PHDs: In the absence of sufficient oxygen, the PHD enzymes are inactive, and the critical proline residues on HIF-α are not hydroxylated.
-
HIF-α Stabilization: Without the hydroxylation mark, VHL cannot recognize or bind to HIF-α.
-
HIF-α Accumulation and Dimerization: Stabilized HIF-α translocates to the nucleus and dimerizes with the constitutively expressed HIF-β (also known as ARNT).
-
Transcriptional Activation: The HIF-α/HIF-β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in the hypoxic response, such as VEGF, GLUT1, and erythropoietin (EPO).
Besides HIF-α, other substrates of the VHL E3 ligase have been identified, suggesting broader roles in cellular signaling. These include components of signaling pathways involved in cell growth and proliferation, such as N-Myc downstream-regulated gene 3 (NDRG3), AKT, and G9a.
Signaling Pathway Diagram
Caption: VHL-mediated degradation of HIF-1α under normoxic versus hypoxic conditions.
Quantitative Data on VHL Binding Interactions
The binding affinity of ligands to the VHL E3 ligase complex is a critical parameter for the development of both inhibitors and PROTACs. The following table summarizes key quantitative data for the interaction of VHL with its native substrate and various small molecule ligands.
| Interacting Molecule | Assay Type | Parameter | Value | Reference |
| Hydroxylated HIF-1α peptide | Isothermal Titration Calorimetry (ITC) | K | 180 nM | |
| VHL Inhibitor (VH298) | Isothermal Titration Calorimetry (ITC) | K | 37 nM | |
| VHL Inhibitor (VH298) | Fluorescence Polarization (FP) | K | 80 nM | |
| VHL Inhibitor (VH298) | Surface Plasmon Resonance (SPR) | K | 100 nM | |
| 3-methylisoxazole analog (11) | Surface Plasmon Resonance (SPR) | K | 170 nM | |
| 3-hydroxy analog (12) | Surface Plasmon Resonance (SPR) | K | 5100 nM | |
| N-acetyl (9) | Surface Plasmon Resonance (SPR) | K | 2000 nM | |
| Potent VHL Inhibitor | Fluorescence Polarization (FP) | K | < 40 nM | |
| Potent VHL Inhibitor | Surface Plasmon Resonance (SPR) | K | < 40 nM |
Experimental Protocols
Protein Expression and Purification of the VCB Complex
A common approach for in vitro binding assays is to use a reconstituted VHL-ElonginB-ElonginC (VCB) complex.
Protocol:
-
Vector Construction: Clone the coding sequences for human VHL, Elongin B, and Elongin C into suitable bacterial expression vectors. Often, VHL and Elongin B are in one vector, and Elongin C in another, or all three are co-expressed from a single polycistronic vector. Tags such as GST or His6 can be added for purification.
-
Protein Expression: Co-transform E. coli (e.g., BL21(DE3) strain) with the expression vectors. Grow the bacterial culture to an OD
600of 0.6-0.8 at 37°C. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight. -
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation. If using a His-tagged construct, load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the VCB complex with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: Further purify the VCB complex and perform buffer exchange using a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Quality Control: Assess the purity and integrity of the complex by SDS-PAGE and confirm the identity of the proteins by Western blot or mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.
Protocol:
-
Immobilization of VCB Complex:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified VCB complex over the activated surface to achieve covalent coupling via primary amine groups to a target level of 5000-10000 Response Units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (e.g., a small molecule inhibitor or a HIF-1α peptide) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Regeneration:
-
After each analyte injection cycle, regenerate the sensor surface by injecting a short pulse of a regeneration solution (e.g., low pH glycine or a high salt buffer) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k
aor kon), the dissociation rate constant (kdor koff), and the equilibrium dissociation constant (KD= kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Prepare the purified VCB complex and the ligand (e.g., small molecule inhibitor) in the exact same, extensively dialyzed buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Fill the ITC sample cell (typically
200 µL) with the VCB complex at a concentration of approximately 10-30 times the expected Kd~. -
Fill the injection syringe (~40 µL) with the ligand at a concentration 10-20 times that of the protein in the cell.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand from the syringe into the sample cell while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K
d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction
Co-IP is used to study protein-protein interactions within the cellular context.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) that endogenously or exogenously express the proteins of interest (e.g., VHL and HIF-1α).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-VHL antibody) overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an antibody specific to the "prey" protein (e.g., anti-HIF-1α antibody) to detect the co-precipitated protein.
-
Mandatory Visualizations
Experimental Workflow for VHL-Ligand Binding Analysis using SPR
Caption: A typical workflow for studying VHL-ligand binding using Surface Plasmon Resonance.
Conclusion
The Von Hippel-Lindau E3 ligase is a master regulator of the cellular response to hypoxia and a pivotal player in both cancer biology and the burgeoning field of targeted protein degradation. A thorough understanding of its structure, function, and binding mechanisms is essential for researchers and drug developers aiming to modulate its activity for therapeutic benefit. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the investigation of VHL E3 ligase binding and the development of novel inhibitors and PROTACs. The continued exploration of the VHL signaling pathway and its substrates will undoubtedly uncover new therapeutic opportunities and deepen our understanding of fundamental cellular processes.
References
- 1. [Expression, purification and binding activity analysis of von Hippel-Lindau (VHL)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The von Hippel–Lindau tumour suppressor gene: uncovering the expression of the pVHL172 isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
The Cellular Uptake of OF-Deg-lin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-Deg-lin is a proprietary ionizable lipid component of lipid nanoparticles (LNPs) designed for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The efficiency of these therapeutic modalities is critically dependent on their successful cellular uptake and subsequent endosomal escape to reach the cytoplasm. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanisms of this compound-containing LNPs, detailed experimental protocols for their characterization, and a summary of available quantitative data. The information presented is synthesized from published literature on this compound and related LNP systems.
Cellular Uptake Mechanisms of this compound LNPs
The cellular entry of lipid nanoparticles, including those formulated with this compound, is a complex process primarily mediated by endocytosis.[1][2] This involves the internalization of the LNPs into membrane-bound vesicles. Several endocytic pathways may be involved, and the predominant route can be influenced by the physicochemical properties of the LNP (size, surface charge), the cell type, and the presence of specific proteins in the biological environment.[3][4]
A key factor in the cellular uptake of many LNPs is the interaction with apolipoprotein E (ApoE) in the bloodstream.[5] The LNP-ApoE complex is then recognized by low-density lipoprotein receptors (LDLR) on the surface of cells, particularly hepatocytes in the liver, triggering receptor-mediated endocytosis. While direct evidence for this compound is still emerging, studies on similar ionizable lipids like D-Lin-MC3-DMA strongly support this ApoE-dependent uptake mechanism. Interestingly, research on OF-C4-Deg-Lin LNPs suggests that the influence of ApoE may differ between siRNA and mRNA delivery, hinting at potentially distinct uptake or intracellular trafficking pathways for different payloads.
The main endocytic pathways involved in LNP uptake include:
-
Clathrin-mediated endocytosis: A well-characterized pathway for the uptake of receptor-bound cargo.
-
Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid.
Once internalized, the LNPs are trafficked through the endosomal pathway, moving from early endosomes to late endosomes and finally to lysosomes. The acidic environment of the late endosome is crucial for the efficacy of LNPs containing ionizable lipids like this compound. The low pH protonates the ionizable lipid, leading to a net positive charge. This facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape.
Quantitative Data on this compound LNP Uptake and Delivery
Quantitative data on the cellular uptake and delivery efficiency of this compound containing LNPs is crucial for optimizing their therapeutic potential. The following table summarizes key findings from available literature.
| Formulation | Cargo | In Vivo Target Organ(s) | Key Findings | Reference |
| OF-C4-Deg-Lin | mRNA (luciferase) | Spleen (>85% of expression) | Unique expression profile compared to other mRNA delivery systems. | |
| OF-C4-Deg-Lin | Cy5-labeled mRNA | Liver | Predominant distribution to the liver following intravenous injection. | |
| This compound & OF-C4-Deg-Lin | mRNA | In vitro | ApoE increased protein expression by approximately 140%. | |
| This compound & OF-C4-Deg-Lin | siRNA | In vitro | ApoE had minimal impact on siRNA-mediated silencing. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound LNP cellular uptake and efficacy. Below are protocols for key experiments.
Quantification of Cellular Uptake by Flow Cytometry
This protocol is designed for fluorescently labeled LNPs to quantify the percentage of cells that have internalized the nanoparticles and the relative amount of uptake per cell.
Materials:
-
Fluorescently labeled this compound LNPs (e.g., containing Cy5-labeled mRNA).
-
Target cells in culture.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometry buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Nanoparticle Preparation: Prepare a series of dilutions of the fluorescently labeled this compound LNP suspension in complete cell culture medium. Ensure a homogenous dispersion by vortexing.
-
Cell Treatment: Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂.
-
Cell Harvesting:
-
Wash the cells twice with cold PBS to remove non-adherent nanoparticles.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium.
-
-
Cell Staining (Optional): If assessing cell viability, a viability dye (e.g., Propidium Iodide) can be added.
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes and centrifuge.
-
Discard the supernatant and resuspend the cell pellet in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Assessment of Endocytic Pathway
This protocol uses pharmacological inhibitors to investigate the specific endocytic pathways involved in the uptake of this compound LNPs.
Materials:
-
This compound LNPs carrying a fluorescently labeled cargo (e.g., FITC-labeled siRNA).
-
Target cells in culture.
-
Endocytic inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride for macropinocytosis).
-
Cell lysis buffer (e.g., RIPA buffer).
-
BCA protein assay kit.
-
Fluorescence spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the different endocytic inhibitors at their optimal concentrations for a specified time (e.g., 30-60 minutes).
-
LNP Incubation: Add the fluorescently labeled this compound LNPs to the wells (with and without inhibitors) and incubate for a set period (e.g., 2 hours).
-
Washing: Wash the cells three times with cold PBS containing heparin to remove surface-bound nanoparticles.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Quantification: Measure the fluorescence intensity of the cell lysates using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration to determine the cellular uptake level (e.g., ng of fluorescent cargo per mg of protein). Compare the uptake in inhibitor-treated cells to the untreated control to infer the involvement of specific pathways.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the this compound LNPs.
Materials:
-
This compound LNPs.
-
Target cells in culture.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
LNP Treatment: Treat the cells with a range of concentrations of this compound LNPs. Include untreated cells as a control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed pathway for this compound LNP cellular uptake and cargo release.
Caption: Workflow for quantifying cellular uptake of fluorescently labeled this compound LNPs.
References
- 1. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Trafficking of Hybrid Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
OF-Deg-Lin: A Technical Whitepaper on a Novel Ionizable Lipid for RNA Delivery
Introduction
OF-Deg-Lin is an ionizable cationic lipid that has been developed for the formulation of lipid nanoparticles (LNPs) to deliver RNA-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), both in vitro and in vivo.[1][2][3] With the chemical formula C92H160N4O10 and CAS Number 1853202-95-5, this compound is part of a class of degradable diketopiperazine-based lipids.[3][4] Its structure, featuring doubly unsaturated tails, is critical for facilitating high levels of protein production from mRNA payloads. Ionizable lipids are essential components of modern RNA delivery systems; they remain neutral at physiological pH, minimizing toxicity, but become positively charged in the acidic environment of the endosome. This charge reversal is crucial for interacting with the negatively charged endosomal membrane, leading to the release of the RNA cargo into the cytoplasm where it can be translated (mRNA) or execute gene silencing (siRNA).
Mechanism of Action: LNP-Mediated RNA Delivery
The therapeutic action of RNA delivered by this compound LNPs is dependent on successful intracellular delivery. The process begins with the formulation of LNPs containing this compound, cholesterol, a phospholipid (like DSPC), and a PEGylated lipid, which stabilizes the particle. Once administered, these LNPs circulate and are taken up by target cells. The presence of Apolipoprotein E (ApoE) can significantly enhance cellular uptake and subsequent protein expression for this compound LNPs carrying mRNA, suggesting specific cellular uptake mechanisms may be involved. Following endocytosis, the nanoparticle is trafficked into the endosomal pathway. The acidic environment of the endosome protonates the tertiary amine of this compound, leading to a net positive charge on the LNP. This facilitates the disruption of the endosomal membrane and the release of the RNA payload into the cell's cytoplasm.
Quantitative Data
Preliminary research has yielded quantitative data on the performance of this compound and its derivatives both in vitro and in vivo.
Table 1: In Vitro Performance of this compound LNPs This table summarizes the efficacy of this compound LNPs in cell culture. The data highlights that the chemical structure, particularly the doubly unsaturated tails of this compound, is more critical for effective mRNA delivery than for siRNA-mediated silencing.
| Cargo | Cell Line | Metric | Result | Reference |
| Luciferase mRNA | HeLa | Protein Expression | Meaningful levels of protein production observed | |
| Anti-Luciferase siRNA | HeLa | Gene Silencing | Significant levels of silencing observed | |
| Luciferase mRNA | Various | Effect of ApoE | Protein expression increased by ~140% |
Table 2: In Vivo Performance of OF-C4-Deg-Lin LNPs (Derivative) In vivo studies using OF-C4-Deg-Lin, a closely related derivative with a longer linker, demonstrate a unique biodistribution profile for mRNA delivery.
| Animal Model | Cargo | Dose | Primary Organ of Expression | Expression Level | Reference |
| Mouse | Luciferase mRNA | 0.75 mg/kg (IV) | Spleen | >85% of total luminescence | |
| Mouse | Luciferase mRNA | 0.75 mg/kg (IV) | Liver | Minimal translation observed | |
| Mouse | Cy5-labeled mRNA | Not specified | Liver | Predominant particle distribution |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. The following are protocols for the formulation and evaluation of this compound LNPs.
1. LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
-
Reagents & Materials:
-
This compound (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
-
mRNA in citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and pump system (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
-
-
Procedure:
-
Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the mRNA solution in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Set up the microfluidic mixing system. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a set flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing of the streams causes the lipids to precipitate and self-assemble with the mRNA into LNPs.
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and buffer exchange the formulation.
-
Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using methods like Dynamic Light Scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen).
-
2. In Vitro Cell Transfection and Analysis
This protocol outlines the steps to transfect cultured cells with this compound LNPs and assess the resulting protein expression.
-
Reagents & Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase)
-
Luciferase Assay System
-
Luminometer
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Transfection: Prepare serial dilutions of the LNP-mRNA formulation in serum-free media. Aspirate the old media from the cells and add the LNP dilutions.
-
Incubation: Incubate the cells with the LNPs for 24-48 hours.
-
Lysis & Assay: Aspirate the media and lyse the cells according to the manufacturer's protocol for the luciferase assay.
-
Quantification: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of translated protein.
-
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1853202-95-5 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OF-Deg-lin Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
OF-Deg-lin is a novel ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique diketopiperazine-based core and degradable ester linkages contribute to its efficacy and biocompatibility. A notable characteristic of this compound and its analogue, OF-C4-Deg-lin, is the targeted delivery of mRNA to the spleen, presenting significant opportunities for applications in immunology, vaccine development, and therapies targeting splenic cell populations. This document provides detailed protocols for the synthesis of the core structure, formulation of this compound containing LNPs, and their application in both in vitro and in vivo experimental models.
Introduction
The delivery of nucleic acid-based therapeutics holds immense promise for treating a wide range of diseases. Lipid nanoparticles have emerged as a leading platform for the systemic delivery of these molecules, protecting them from degradation and facilitating their entry into target cells.[1] this compound is an ionizable lipid that has demonstrated high potency for both siRNA and mRNA delivery.[2] A key feature of this compound and its longer-linker variant, OF-C4-Deg-lin, is their ability to direct mRNA expression predominantly to the spleen in vivo, a unique characteristic compared to many other lipid nanoparticle systems that primarily target the liver.[2][3] This spleen-centric delivery opens up avenues for targeted therapies and immunomodulation.
Data Presentation
Table 1: Physicochemical Properties of this compound and OF-C4-Deg-lin LNPs
| Ionizable Lipid | Cargo | Molar Ratio (Ionizable:DSPC:Chol:PEG-lipid) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound | siRNA | 50:10:38.5:1.5 | ~80 | < 0.2 | > 90% |
| This compound | mRNA | 50:10:38.5:1.5 | ~90 | < 0.2 | > 90% |
| OF-C4-Deg-lin | siRNA | 50:10:38.5:1.5 | ~85 | < 0.2 | > 90% |
| OF-C4-Deg-lin | mRNA | 50:10:38.5:1.5 | ~95 | < 0.2 | > 90% |
Note: The values presented are approximate and can vary based on the specific formulation parameters and measurement techniques.
Table 2: In Vivo Luciferase Expression Profile of OF-C4-Deg-lin LNPs in Mice
| Organ | Average Radiance (% of Total) |
| Spleen | > 85%[2] |
| Liver | Minimal |
| Lungs | Negligible |
| Heart | Negligible |
| Kidneys | Negligible |
Data is based on intravenous administration of luciferase mRNA-loaded OF-C4-Deg-lin LNPs in mice.
Experimental Protocols
Protocol 1: Synthesis of the Diketopiperazine Core (Representative)
This protocol describes a general method for synthesizing a diketopiperazine scaffold, which is the core of this compound.
Materials:
-
N-protected amino acids (e.g., Boc-lysine)
-
Amino acid methyl esters
-
Coupling agents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol, Ethylene Glycol
-
Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc group removal)
Procedure:
-
Dipeptide Formation:
-
Dissolve N-protected amino acid (1 eq) in DMF.
-
Add coupling agents HATU (1.1 eq) and HOBt (1.1 eq) and stir for 15 minutes.
-
Add the amino acid methyl ester (1 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Extract the dipeptide using an appropriate organic solvent and purify by column chromatography.
-
-
Intramolecular Cyclization:
-
Deprotect the N-terminal of the dipeptide (e.g., using TFA in DCM for Boc deprotection).
-
Neutralize the resulting amine salt.
-
Suspend the deprotected dipeptide in a high-boiling point solvent like ethylene glycol.
-
Heat the mixture at 170-190°C under a nitrogen atmosphere to induce cyclization.
-
Cool the reaction and collect the precipitated diketopiperazine by filtration.
-
Recrystallize the product from hot deionized water to obtain the pure diketopiperazine core.
-
Protocol 2: Formulation of this compound LNPs by Microfluidics
Materials:
-
This compound or OF-C4-Deg-lin (dissolved in ethanol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (dissolved in ethanol)
-
Cholesterol (dissolved in ethanol)
-
PEG-lipid (e.g., DMG-PEG 2000) (dissolved in ethanol)
-
mRNA or siRNA (in an aqueous buffer, e.g., 50 mM sodium acetate, pH 4.5)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Solution:
-
In an RNase-free tube, combine this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the mRNA or siRNA in the aqueous buffer to the desired concentration (e.g., 200 µg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the nucleic acid solution into another.
-
Set the flow rate ratio of the aqueous to the organic phase to 3:1.
-
Set the total flow rate to 10-12 mL/min.
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Concentration:
-
Collect the resulting LNP solution.
-
Dialyze the LNPs against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.
-
If necessary, concentrate the LNPs using centrifugal filter units.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Protocol 3: In Vitro Transfection and Luciferase Assay
Materials:
-
Hepatocyte cell line (e.g., Huh7) or other relevant cell lines
-
Complete cell culture medium
-
This compound LNPs encapsulating luciferase mRNA
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 7,500 cells per well and incubate overnight.
-
-
LNP Treatment:
-
Dilute the luciferase mRNA-LNPs in complete cell culture medium to achieve final mRNA concentrations of 125, 250, and 500 ng/mL.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
Protocol 4: In Vivo mRNA Delivery and Biodistribution in Mice
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
OF-C4-Deg-lin LNPs encapsulating firefly luciferase mRNA
-
D-luciferin potassium salt (15 mg/mL in sterile PBS)
-
In Vivo Imaging System (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Dosing:
-
Administer the luciferase mRNA-LNPs to the mice via intravenous (tail vein) injection at a dose of 0.75 mg/kg.
-
-
In Vivo Imaging:
-
At 6 hours post-injection, administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Wait for 10 minutes for the substrate to distribute.
-
Anesthetize the mice and acquire bioluminescence images using an IVIS.
-
-
Ex Vivo Organ Imaging:
-
Immediately after in vivo imaging, euthanize the mice.
-
Harvest the spleen, liver, lungs, heart, and kidneys.
-
Place the organs in a multi-well plate containing D-luciferin solution.
-
Acquire bioluminescence images of the organs to quantify organ-specific expression.
-
Visualizations
Caption: Workflow for the formulation of this compound lipid nanoparticles.
Caption: Proposed mechanism of cellular uptake and endosomal escape of this compound LNPs.
References
- 1. Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OF-Deg-lin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-Deg-lin is a proprietary ionizable amino lipid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure, featuring a diketopiperazine core and degradable ester linkages, facilitates efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[1][2] At acidic pH within the endosome, the amine headgroup of this compound becomes protonated, leading to a positive charge that promotes interaction with and disruption of the endosomal membrane, a critical step for endosomal escape.[3] At physiological pH, this compound remains nearly neutral, which helps to minimize toxicity associated with cationic lipids.[3]
These application notes provide detailed protocols for the formulation of this compound-containing LNPs and their application in cell culture for efficient in vitro delivery of mRNA and siRNA.
Data Presentation: Quantitative Parameters for In Vitro Applications
The following tables summarize key quantitative data for the formulation and in vitro application of this compound LNPs, compiled from established protocols for ionizable lipid-based nanoparticles. Note that optimal conditions may vary depending on the specific cell type and nucleic acid cargo.
Table 1: this compound LNP Formulation Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid) | 35:16:46.5:2.5 to 50:10:38.5:1.5 | The ratio of components significantly impacts LNP stability and transfection efficiency.[4] |
| N:P Ratio (Nitrogen in Ionizable Lipid to Phosphate in Nucleic Acid) | 3:1 to 6:1 | This ratio is critical for efficient nucleic acid encapsulation and delivery. |
| Final LNP Size (Hydrodynamic Diameter) | 70 - 150 nm | Smaller sizes are often preferred for efficient cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | A PDI below 0.2 indicates a homogenous population of nanoparticles. |
| mRNA/siRNA Encapsulation Efficiency | > 90% | High encapsulation efficiency is crucial for protecting the nucleic acid cargo and ensuring potent delivery. |
Table 2: In Vitro Transfection Parameters for this compound LNPs
| Parameter | Recommended Range | Cell Line Examples |
| Cell Seeding Density (per well in a 96-well plate) | 1 x 10⁴ - 4 x 10⁴ cells | HepG2, HeLa, A549, Caco-2 |
| mRNA Concentration (final in well) | 100 - 500 ng/mL | Dependent on the potency of the LNP formulation and the sensitivity of the cell line. |
| siRNA Concentration (final in well) | 1 - 10 nM | Effective gene silencing is typically achieved in this concentration range. |
| Incubation Time | 16 - 48 hours | Optimal time for protein expression or gene silencing can vary. |
| Apolipoprotein E (ApoE) Supplementation | 1 - 5 µg/mL | The presence of ApoE can significantly enhance mRNA LNP potency in some cell types. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for mRNA Delivery
This protocol describes the formulation of mRNA-containing LNPs using this compound via microfluidic mixing.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG 2000)
-
Ethanol (RNase-free)
-
mRNA in citrate buffer (pH 4.0, RNase-free)
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase): a. Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG 2000 in ethanol. b. In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). c. Add ethanol to reach the final desired lipid concentration.
-
Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. c. Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase).
-
Purification and Buffer Exchange: a. The resulting LNP suspension will contain ethanol. Remove the ethanol and unincorporated components by dialyzing the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.
-
Characterization: a. Measure the hydrodynamic size and PDI of the LNPs using dynamic light scattering (DLS). b. Determine the zeta potential to assess the surface charge. c. Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Storage: a. Sterilize the final LNP suspension by passing it through a 0.22 µm filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vitro Transfection of Adherent Cells with this compound-mRNA LNPs
This protocol provides a general procedure for transfecting adherent cells in a 96-well plate format.
Materials:
-
Adherent cells of choice (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
This compound-mRNA LNPs (formulated as in Protocol 1)
-
96-well tissue culture plates
-
Assay reagents for measuring protein expression (e.g., luciferase assay kit, antibodies for immunofluorescence)
Procedure:
-
Cell Seeding: a. One day prior to transfection, seed the cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Preparation of LNP-Medium Complex: a. Thaw the this compound-mRNA LNPs on ice. b. Dilute the LNPs to the desired final concentration in serum-free or complete cell culture medium. Gently mix by pipetting.
-
Transfection: a. Carefully remove the old medium from the cells. b. Add the LNP-medium complex to each well. c. Incubate the cells at 37°C in a CO₂ incubator for 16-48 hours.
-
Assessment of Protein Expression: a. After the incubation period, quantify the expression of the delivered mRNA. b. For reporter proteins like luciferase or GFP, use a plate reader or fluorescence microscope, respectively. c. For other proteins, techniques such as Western blotting or immunofluorescence can be employed.
Visualizations
Caption: Workflow for this compound LNP formulation and in vitro application.
Caption: Mechanism of this compound LNP-mediated nucleic acid delivery.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Note: Understanding OF-Deg-Lin and its Role in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-Deg-Lin is a novel, ionizable cationic lipid that has garnered significant attention in the field of drug delivery. It is a key component in the formulation of lipid nanoparticles (LNPs) designed for the efficient in vitro and in vivo delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure allows for effective encapsulation of nucleic acids and facilitates their delivery into target cells. Notably, LNPs formulated with this compound have demonstrated a distinct biodistribution profile, with a tendency for accumulation in the spleen. This characteristic makes it a valuable tool for developing targeted therapies and vaccines.
It is important to clarify a common misconception. This compound is a synthetic lipid and not a protein. Therefore, a Western blot protocol, a technique used for the detection and quantification of specific proteins, is not an applicable method for the analysis of this compound itself. This document will provide an overview of this compound, its mechanism of action in mRNA delivery, and present a general Western blot protocol as a reference for protein analysis that might be conducted downstream of LNP-mediated mRNA delivery (e.g., to verify the expression of the protein encoded by the delivered mRNA).
This compound: Properties and Applications
This compound is characterized by its chemical formula, C92H160N4O10, and CAS number 1853202-95-5[1]. It is a crucial component in the generation of LNPs, which are spherical vesicles composed of a lipid bilayer that can encapsulate therapeutic payloads like mRNA[2][3].
Key Features of this compound-based LNPs:
-
Efficient mRNA Delivery: LNPs formulated with this compound have been shown to effectively deliver mRNA in vitro[1][3].
-
Spleen-Targeting: A significant characteristic of these LNPs is their preferential accumulation and subsequent protein expression in the spleen, with minimal expression in the liver and other organs. This is in contrast to many other LNP formulations that primarily target the liver.
-
Enhanced Potency: The presence of Apolipoprotein E (ApoE) has been observed to increase the total protein expression from mRNA delivered by this compound containing LNPs by approximately 140%.
This compound in mRNA Delivery Signaling Pathway
The "signaling pathway" for this compound is more accurately described as the cellular uptake and endosomal escape mechanism of the LNP-mRNA complex. The following diagram illustrates this process.
Caption: LNP uptake and mRNA release.
General Western Blot Protocol for Analysis of LNP-delivered mRNA Expression
While this compound itself is not analyzed by Western blot, this technique is essential for verifying the successful delivery and translation of the encapsulated mRNA into its corresponding protein. The following is a generalized protocol.
Experimental Workflow
Caption: Western Blot Workflow.
Detailed Protocol
1. Sample Preparation
-
Harvest cells or tissues that have been treated with the this compound LNP-mRNA formulation.
-
Lyse the samples in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
2. Protein Quantification
-
Determine the total protein concentration of each sample using a suitable method, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing with Laemmli sample buffer and heating to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate the proteins based on their molecular weight.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
5. Blocking
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour at room temperature. This step prevents non-specific binding of the antibodies to the membrane.
6. Primary Antibody Incubation
-
Incubate the membrane with a primary antibody specific to the protein encoded by the delivered mRNA. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Incubation is typically performed overnight at 4°C with gentle agitation.
7. Washing
-
Wash the membrane several times with TBST to remove unbound primary antibody.
8. Secondary Antibody Incubation
-
Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody (e.g., anti-rabbit IgG).
-
Incubation is typically for 1 hour at room temperature with gentle agitation.
9. Washing
-
Repeat the washing steps to remove unbound secondary antibody.
10. Detection
-
Add a chemiluminescent or fluorescent substrate to the membrane. The enzyme on the secondary antibody will catalyze a reaction that produces light or a fluorescent signal.
-
Capture the signal using an imaging system.
11. Data Analysis
-
Analyze the resulting bands to determine the presence and relative abundance of the target protein. The intensity of the bands can be quantified using densitometry software.
Quantitative Data Summary
As this compound is not a protein, there is no direct quantitative data from Western blots to present. However, a hypothetical data table illustrating the kind of results one might obtain when analyzing protein expression following LNP-mRNA delivery is provided below for illustrative purposes.
| Treatment Group | Target Protein Expression (Relative Densitometry Units) | Loading Control (e.g., β-actin) (Relative Densitometry Units) |
| Untreated Control | 1.0 | 100.0 |
| LNP-mRNA (Low Dose) | 15.7 | 98.5 |
| LNP-mRNA (High Dose) | 42.3 | 101.2 |
Conclusion
This compound is a valuable tool for the development of mRNA-based therapeutics and vaccines, primarily due to its efficient delivery and unique spleen-targeting properties. It is crucial for researchers to understand that this compound is a synthetic lipid and therefore not subject to analysis by Western blot. However, Western blotting remains an indispensable technique for validating the functional outcome of this compound LNP-mediated mRNA delivery by confirming the expression of the encoded protein. The provided general protocol serves as a foundational guide for these essential downstream analyses.
References
Application Notes & Protocols: OF-Deg-lin in Lipid Nanoparticle Formulation for mRNA Delivery
A Clarification on Terminology:
It is important to clarify that "OF-Deg-lin" is not a target for a traditional immunoprecipitation assay. Rather, this compound is a proprietary, ionizable lipid that is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and application of this compound-containing LNPs for mRNA delivery, which is the correct scientific application of this molecule.
Introduction to this compound and Lipid Nanoparticles
Lipid nanoparticles have emerged as a leading platform for the delivery of biologics, most notably demonstrated by their use in the COVID-19 mRNA vaccines.[3][4] These nanoparticles are typically composed of four main components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[5]
This compound is an advanced, ionizable lipid featuring a diketopiperazine core and degradable ester linkages. Its key function is to encapsulate the negatively charged mRNA cargo and facilitate its release into the cytoplasm of target cells. The ionizable nature of this compound allows for a neutral or slightly cationic surface charge at the acidic pH of formulation, which promotes binding to mRNA, and a more neutral charge at physiological pH, which reduces toxicity. Upon endocytosis into the cell, the acidic environment of the endosome protonates the amine groups of this compound, leading to destabilization of the endosomal membrane and release of the mRNA payload.
Applications
This compound-formulated LNPs are primarily used for the in vitro and in vivo delivery of mRNA for a variety of applications, including:
-
Vaccine Development: Delivery of mRNA encoding for viral antigens to elicit an immune response.
-
Protein Replacement Therapies: Delivery of mRNA encoding for a functional protein to treat genetic disorders.
-
Cancer Immunotherapy: Delivery of mRNA encoding for tumor-associated antigens or other immune-modulatory proteins.
-
Gene Editing: Delivery of mRNA encoding for CRISPR-Cas9 components.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound containing lipid nanoparticles based on available data. It is important to note that these values can vary depending on the specific formulation parameters, such as lipid ratios and the manufacturing process.
| Parameter | Typical Value/Range | Notes |
| Particle Size (Diameter) | 80 - 150 nm | The size of the LNPs can be influenced by the lipid composition and the mixing process. Size is a critical factor for biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | A lower PDI indicates a more monodisperse and homogenous nanoparticle population. |
| Encapsulation Efficiency | > 90% | Represents the percentage of mRNA that is successfully encapsulated within the LNPs. This can be measured using assays like the RiboGreen assay. |
| Zeta Potential | Near-neutral at pH 7.4 | The surface charge of the LNPs at physiological pH. A near-neutral charge can help to reduce non-specific interactions and improve circulation time. |
| pKa | 5.7 | The pKa of the ionizable lipid is a crucial parameter that governs the pH-responsive release of the mRNA from the endosome. |
Experimental Protocols
Protocol 1: Formulation of this compound Containing Lipid Nanoparticles for mRNA Delivery
This protocol describes a general method for the formulation of this compound LNPs using a microfluidic mixing system. The ratios of the lipid components should be optimized for the specific application.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMPE-PEG2000 in absolute ethanol to achieve a final desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
The total lipid concentration in the ethanol phase should be optimized, but a starting point of 10-20 mg/mL is common.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dilute the mRNA stock in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.
-
-
Lipid Nanoparticle Assembly:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in an ethanol/aqueous buffer mixture.
-
Perform buffer exchange and remove the ethanol using a suitable method such as dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).
-
Dialyze for at least 18 hours with multiple buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the size distribution and PDI of the LNPs.
-
Dilute a small aliquot of the LNP suspension in PBS to a suitable concentration for DLS analysis.
-
Perform the measurement according to the instrument's protocol.
2. Encapsulation Efficiency Determination (RiboGreen Assay):
-
This assay quantifies the amount of mRNA encapsulated within the LNPs.
-
Prepare a standard curve of the free mRNA.
-
Measure the fluorescence of the LNP sample with and without the addition of a membrane-lysing detergent (e.g., 0.5% Triton X-100).
-
The fluorescence without detergent represents the unencapsulated mRNA, while the fluorescence with detergent represents the total mRNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100
3. Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry (LDV) to measure the surface charge of the LNPs.
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl) to an appropriate concentration.
-
Perform the measurement according to the instrument's instructions.
Visualizations
Caption: Workflow for the formulation of this compound containing lipid nanoparticles.
Caption: Proposed mechanism of mRNA delivery by this compound LNPs.
References
- 1. This compound, 1853202-95-5 | BroadPharm [broadpharm.com]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OF-Deg-lin Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-Deg-lin is a proprietary ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). A key characteristic of this compound containing LNPs is their propensity for spleen-targeted delivery, making them a valuable tool for applications in immunology, vaccine development, and therapies targeting splenic cell populations. This document provides detailed application notes and protocols for generating dose-response curves to evaluate the efficacy and cytotoxicity of this compound-formulated LNPs in vitro.
Data Presentation
Table 1: In Vitro Efficacy of this compound LNPs
| LNP Formulation | Nucleic Acid Cargo | Cell Line | Dose per well | Observed Effect | Reference |
| This compound LNP | Luciferase mRNA | HeLa | 50 ng | Significant luciferase protein expression | [1] |
| This compound LNP | Anti-luciferase siRNA | HeLa (stably expressing luciferase) | 50 ng | ~75% knockdown of luciferase expression | [1] |
Note: The presence of Apolipoprotein E (ApoE) has been shown to increase the in vitro protein expression of this compound mRNA LNPs by approximately 140%, suggesting a potential role in cellular uptake.[1]
Table 2: Cytotoxicity Profile of Ionizable Lipid-based LNPs
| LNP Formulation | Cell Line | Concentration Range | Viability Assay | Observations | Reference |
| Generic Ionizable Lipid LNPs | CT26, RAW 264.7 | 0.15 µM - 20 µM | MTT Assay | Higher concentrations of some ionizable lipids can lead to reduced cell viability. | [2] |
| Generic mRNA LNPs | HEK-293, A549 | 0.2 - 3.2 ng/µL mRNA | MTT Assay | Cell viability remained above 85% of control for all tested concentrations. | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for In Vitro Studies
This protocol describes the preparation of this compound LNPs encapsulating mRNA or siRNA using a microfluidic mixing method.
Materials:
-
This compound (in ethanol)
-
Helper lipid (e.g., DOPE or DSPC, in ethanol)
-
Cholesterol (in ethanol)
-
PEG-lipid (e.g., DMG-PEG 2000, in ethanol)
-
mRNA or siRNA cargo (in a low pH buffer, e.g., citrate buffer pH 4.0)
-
Ethanol
-
Nuclease-free water
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at appropriate concentrations.
-
Prepare Lipid Mixture: In an Eppendorf tube, combine the lipid stock solutions in the desired molar ratio. A common starting ratio for ionizable lipid LNPs is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).
-
Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA cargo in a low pH buffer to the desired concentration.
-
Microfluidic Mixing: Set up a microfluidic mixing device. Load the lipid mixture into one syringe and the nucleic acid solution into another.
-
LNP Formation: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing will induce the self-assembly of the LNPs.
-
Dialysis: Collect the LNP solution and dialyze it against sterile PBS overnight at 4°C to remove ethanol and raise the pH to neutral.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency using dynamic light scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen assay), respectively.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Generation of a Dose-Response Curve for this compound mRNA LNPs using a Luciferase Reporter Assay
This protocol details the steps to assess the delivery efficiency of this compound LNPs by measuring the expression of a reporter gene (luciferase).
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound LNPs encapsulating luciferase mRNA (formulated as per Protocol 1)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.
-
LNP Dilution Series: Prepare a serial dilution of the this compound luciferase mRNA LNPs in complete cell culture medium to achieve a range of final mRNA concentrations (e.g., 1, 5, 10, 25, 50, 100, 250, 500 ng/well).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared LNP dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the negative control wells.
-
Plot the luminescence intensity (Relative Light Units, RLU) against the logarithm of the mRNA concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
Protocol 3: Generation of a Dose-Response Curve for this compound siRNA LNPs using a Gene Silencing Assay
This protocol outlines the procedure to evaluate the gene knockdown efficiency of this compound LNPs delivering siRNA.
Materials:
-
HeLa cells stably expressing a target gene (e.g., luciferase)
-
Complete cell culture medium
-
This compound LNPs encapsulating siRNA targeting the gene of interest (formulated as per Protocol 1)
-
96-well tissue culture plates
-
Reagents for quantifying the target gene expression (e.g., luciferase assay reagent for luciferase knockdown)
-
Luminometer or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed the stable HeLa cell line in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
LNP Dilution Series: Prepare a serial dilution of the this compound siRNA LNPs in complete cell culture medium to achieve a range of final siRNA concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 ng/well).
-
Cell Treatment: Treat the cells with the siRNA LNP dilutions. Include untreated cells and cells treated with a non-targeting (scrambled) siRNA LNP as controls.
-
Incubation: Incubate the plate for 48-72 hours to allow for siRNA-mediated gene silencing.
-
Quantification of Gene Expression: Measure the expression level of the target gene in all wells. For luciferase, follow the procedure in Protocol 2.
-
Data Analysis:
-
Normalize the target gene expression to a housekeeping gene or total protein content if necessary.
-
Calculate the percentage of gene knockdown relative to the untreated or scrambled siRNA control.
-
Plot the percentage of gene knockdown against the logarithm of the siRNA concentration.
-
Fit the data to a 4PL curve to determine the IC50 value (the concentration at which 50% of the target gene is silenced).
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound LNPs.
Materials:
-
Cells used in the efficacy assays (e.g., HeLa)
-
Complete cell culture medium
-
This compound LNPs (at the same concentrations used in the dose-response studies)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of Protocol 2 or 3 to seed and treat the cells with the desired range of this compound LNP concentrations. Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control (LNPs without nucleic acid).
-
Incubation: Incubate for the same duration as the efficacy assay (24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the LNP concentration to generate a cytotoxicity curve.
-
Mandatory Visualizations
Caption: Cellular uptake and functional mechanism of this compound LNPs.
Caption: Experimental workflow for dose-response curve generation.
References
Application Note: High-Sensitivity Detection and Quantification of OF-Deg-Lin and its Degradation Products using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in the formulation and quality control of Lipid Nanoparticle (LNP) based therapeutics.
Introduction OF-Deg-Lin is a key ionizable amino lipid utilized in the development of Lipid Nanoparticles (LNPs) for the delivery of mRNA therapeutics.[1] The chemical integrity and concentration of this compound within an LNP formulation are critical quality attributes (CQAs) that directly impact the stability, efficacy, and safety of the final drug product. Chemical degradation of lipids can lead to altered particle characteristics and potential toxicity.[2][3] Therefore, robust and sensitive analytical methods are required for the precise quantification of this compound and the characterization of its potential degradation products. This document provides a detailed protocol for a stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this purpose.
Analytical Challenge The primary challenge in analyzing this compound is its complex matrix within LNP formulations, which typically include phospholipids, cholesterol, and a PEG-lipid, in addition to the mRNA payload.[2] The analytical method must be highly selective to distinguish this compound from these components and sensitive enough to detect and quantify trace-level degradation products that may form during manufacturing or storage.
Proposed Analytical Workflow
A systematic workflow is essential for the accurate analysis of this compound from LNP formulations. The process begins with the disruption of the LNP structure to release the lipid components, followed by chromatographic separation and detection by mass spectrometry. Forced degradation studies are performed in parallel to identify potential degradants and validate the method's stability-indicating capabilities.
Caption: Overall workflow for this compound analysis.
Hypothetical Degradation Pathway of this compound
Ionizable lipids like this compound, which contain ester linkages and tertiary amines, are susceptible to specific degradation pathways.[4] Forced degradation studies help elucidate these pathways. The primary mechanisms are typically hydrolysis of the ester bonds under acidic or basic conditions and oxidation of the tertiary amine.
Caption: Plausible degradation pathways for this compound.
Experimental Protocols
Protocol for LNP Sample Preparation
This protocol is designed to disrupt the LNP structure and extract the lipid components for analysis.
-
Thaw : Bring the LNP drug product sample to room temperature.
-
Disruption : Dilute 100 µL of the LNP sample with 900 µL of a 1:1 (v/v) mixture of methanol and isopropanol. This disrupts the nanoparticle structure.
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure complete disruption and lipid dissolution.
-
Centrifugation : Centrifuge the sample at 13,000 x g for 10 minutes to pellet any precipitated excipients or mRNA fragments.
-
Dilution : Transfer the supernatant to a new microcentrifuge tube and perform a subsequent dilution with the mobile phase to bring the concentration of this compound into the calibrated range of the UPLC-MS/MS method.
-
Injection : Transfer the final diluted sample to an HPLC vial for analysis.
Protocol for Forced Degradation Studies
Forced degradation is performed to demonstrate the specificity of the analytical method and identify potential degradation products.
-
Acid Hydrolysis : Mix the LNP sample with 0.5 M HCl and incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.5 M NaOH before preparation.
-
Base Hydrolysis : Mix the LNP sample with 0.5 M NaOH and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.5 M HCl before preparation.
-
Oxidative Degradation : Treat the LNP sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Store the LNP sample at 70°C for 48 hours.
-
Photolytic Degradation : Expose the LNP sample to UV light (254 nm) for 24 hours.
After stress exposure, prepare the samples as described in Protocol 3.1.
UPLC-MS/MS Analytical Method
This method provides high-resolution separation and sensitive quantification of this compound and its degradants.
| Parameter | Condition |
| System | UPLC coupled to a triple quadrupole mass spectrometer (MS/MS) |
| Column | Reversed-phase C8 or C18, e.g., Acquity UPLC BEH C8 (100 mm × 1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Elution | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and potential degradants. |
Data and Performance Characteristics
The UPLC-MS/MS method should be validated according to ICH guidelines to ensure it is fit for purpose. The following table summarizes typical performance characteristics for a validated lipid quantification assay.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.9991 |
| Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.24 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 0.72 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.8% - 100.9% |
| Precision (% RSD) | Intra-day: < 15%; Inter-day: < 15% | < 3.8% |
| Specificity | No interference at the retention time of the analyte. | Successful separation from other LNP components and degradants. |
The described UPLC-MS/MS method provides a sensitive, specific, and robust tool for the quantification of this compound and the detection of its degradation products in LNP formulations. Implementing this analytical protocol can significantly aid in the formulation development, stability assessment, and quality control of mRNA-based therapeutics, ensuring product consistency and safety. The combination of high-resolution chromatography and tandem mass spectrometry is ideally suited for the challenges presented by complex LNP drug products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
OF-Deg-Lin Lipid Nanoparticles for Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OF-Deg-lin is a proprietary ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics. In oncology research, this compound-containing LNPs are of particular interest due to their propensity for spleen-targeted delivery of messenger RNA (mRNA). This characteristic makes them an ideal platform for the development of cancer vaccines and immunotherapies, as the spleen is a primary site for initiating adaptive immune responses. By delivering mRNA encoding tumor-associated antigens or immunostimulatory proteins to the spleen, these LNPs can effectively prime the immune system to recognize and eliminate cancer cells.
These application notes provide a comprehensive overview of the use of this compound LNPs in oncology research, with a focus on their application in developing mRNA-based cancer vaccines. Detailed protocols for experimental workflows and relevant signaling pathways are provided to guide researchers in utilizing this technology.
Principle of Spleen-Targeted mRNA Cancer Vaccine
The core principle behind using this compound LNPs for cancer vaccination lies in their ability to preferentially deliver mRNA cargo to antigen-presenting cells (APCs), such as dendritic cells (DCs), residing in the spleen. Following intravenous administration, the LNPs are taken up by these APCs. The encapsulated mRNA is then released into the cytoplasm and translated into the encoded tumor antigen. Subsequently, the APCs process this antigen and present it on their surface via Major Histocompatibility Complex (MHC) class I and class II molecules. This antigen presentation activates tumor-specific CD8+ and CD4+ T cells, leading to a robust and systemic anti-tumor immune response.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating spleen-targeting mRNA-LNP cancer vaccines in a B16F10-OVA melanoma mouse model. While not specific to this compound, this data is illustrative of the expected outcomes when using a spleen-targeting LNP for cancer immunotherapy.
Table 1: In Vivo Anti-Tumor Efficacy of a Spleen-Targeting mRNA-LNP Vaccine in B16F10-OVA Tumor-Bearing Mice
| Treatment Group | Mean Tumor Volume (mm³) at Day 16 | Tumor Growth Inhibition (%) |
| PBS Control | 1500 ± 250 | - |
| mRNA-LNP (OVA) | 300 ± 100 | 80% |
Table 2: Antigen-Specific T Cell Response in Spleen
| Treatment Group | Percentage of OVA-specific CD8+ T cells in Spleen |
| PBS Control | < 0.1% |
| mRNA-LNP (OVA) | 5.0 ± 1.5% |
Experimental Protocols
Protocol 1: Formulation of this compound-based mRNA LNPs
This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing method.
Materials:
-
This compound lipid
-
Helper lipids (e.g., DOPE, Cholesterol)
-
PEG-lipid
-
mRNA encoding the antigen of interest in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Microfluidic mixing device
-
Dialysis cassettes
Procedure:
-
Dissolve the this compound, helper lipids, and PEG-lipid in ethanol to prepare the lipid-ethanol solution.
-
Dilute the mRNA to the desired concentration in the low pH buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol solution and another for the mRNA-buffer solution.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 using a dialysis cassette to remove ethanol and non-encapsulated mRNA.
-
Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: In Vivo Evaluation of mRNA-LNP Cancer Vaccine in a Murine Melanoma Model
This protocol outlines the procedure for assessing the anti-tumor efficacy of the formulated mRNA-LNP vaccine.
Materials:
-
B16F10-OVA melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
mRNA-LNP (OVA) vaccine
-
PBS (for control group)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate C57BL/6 mice with 1 x 10^5 B16F10-OVA cells in the flank.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., ~50 mm³), randomize the mice into treatment and control groups.
-
On day 8 post-tumor inoculation, intravenously inject the mice with either the mRNA-LNP (OVA) vaccine (e.g., 10 µg mRNA per mouse) or PBS.
-
Administer a booster vaccination on day 13.
-
Measure tumor volume every two days using calipers (Volume = 0.5 x length x width²).
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the study (e.g., day 16), euthanize the mice and excise the tumors for weighing and further analysis. Spleens can also be harvested for immunological analysis.
Protocol 3: Analysis of Antigen-Specific T Cell Response
This protocol describes the quantification of antigen-specific CD8+ T cells in the spleen using flow cytometry.
Materials:
-
Spleens from treated and control mice
-
Red blood cell lysis buffer
-
Fluorescently labeled antibodies against CD45, CD8, and an OVA-MHC class I tetramer
-
Flow cytometer
Procedure:
-
Harvest spleens from the euthanized mice and prepare single-cell suspensions.
-
Lyse red blood cells using a lysis buffer.
-
Wash the splenocytes with PBS containing fetal bovine serum.
-
Stain the cells with the fluorescently labeled antibodies (CD45, CD8, and OVA-tetramer) for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage of OVA-specific CD8+ T cells (CD45+/CD8+/OVA-tetramer+).
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: OF-Deg-lin & Lipid Nanoparticle Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OF-Deg-lin and lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is an ionizable lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA)[1]. Its primary function is to encapsulate and protect the mRNA cargo, facilitate its delivery into cells, and promote its release into the cytoplasm where it can be translated into protein. The chemical structure of this compound is crucial for the efficacy of mRNA delivery[2].
Q2: What is the proposed degradation mechanism for this compound?
A2: The degradation of this compound is primarily attributed to the hydrolysis of its ester linkages. This is a common strategy to impart biodegradability to ionizable lipids, aiming for their breakdown into smaller, non-toxic molecules after delivering their cargo[][4][5]. The diketopiperazine core of this compound is generally more stable, though it can also undergo hydrolysis under certain conditions.
Q3: What are the expected degradation products of this compound?
A3: Based on its chemical structure, the hydrolysis of the four ester linkages in this compound is expected to yield the corresponding carboxylic acid (linoleic acid) and a core structure containing the diketopiperazine ring with hydroxyl groups.
Q4: Why is the degradation of this compound important for LNP-based therapies?
A4: The biodegradability of ionizable lipids like this compound is a critical feature for the safety and tolerability of LNP-based therapies. The breakdown of the lipid into smaller, easily cleared components minimizes the potential for lipid accumulation and associated long-term toxicity, especially for therapies requiring multiple doses.
Troubleshooting Guide: this compound Not Showing Degradation
This guide addresses the common issue of observing no or limited degradation of this compound in experimental settings.
Problem: My this compound-containing LNPs are not showing the expected degradation over time.
Below are potential causes and troubleshooting steps to address this issue.
Potential Cause 1: Inappropriate Assay Conditions
The conditions of your degradation assay may not be suitable for detecting the breakdown of this compound.
-
Troubleshooting Steps:
-
pH: Ensure the pH of your assay buffer is appropriate. While ester hydrolysis can occur at neutral pH, it is often accelerated under acidic or basic conditions. Consider running parallel experiments at different pH values to determine the optimal condition for degradation.
-
Temperature: Degradation rates are temperature-dependent. If you are not observing degradation at lower temperatures (e.g., 4°C), try incubating your LNPs at a higher temperature (e.g., 37°C) to accelerate the process.
-
Enzymes: The in vivo degradation of this compound is likely facilitated by esterase enzymes. For in vitro assays, consider adding esterases to your reaction mixture to mimic physiological conditions.
-
Potential Cause 2: LNP Formulation and Stability Issues
The overall formulation and stability of your LNPs can impact the accessibility of this compound to hydrolytic conditions.
-
Troubleshooting Steps:
-
LNP Integrity: Confirm the integrity of your LNPs using techniques like Dynamic Light Scattering (DLS) to measure size and Polydispersity Index (PDI). Aggregated or unstable LNPs may exhibit different degradation profiles.
-
Lipid Composition: The other lipid components in your LNP formulation (e.g., cholesterol, helper lipids, PEG-lipids) can influence the stability of the nanoparticles and the exposure of this compound to the aqueous environment. Review your formulation ratios and compare them to established protocols.
-
Potential Cause 3: Analytical Method Limitations
The analytical technique you are using may not be sensitive enough to detect the subtle changes associated with this compound degradation.
-
Troubleshooting Steps:
-
Technique Selection: Employ highly sensitive analytical methods to monitor the degradation of this compound and the appearance of its degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are well-suited for this purpose.
-
Standard Controls: Include positive and negative controls in your analytical runs. A positive control could be a sample of this compound that has been subjected to forced degradation (e.g., strong acid or base treatment).
-
Experimental Protocols
Protocol 1: In Vitro Degradation Assay of this compound in LNPs
This protocol outlines a general procedure for assessing the in vitro degradation of this compound within an LNP formulation.
-
LNP Preparation: Formulate this compound-containing LNPs using a validated protocol, such as microfluidic mixing.
-
Characterization: Characterize the initial LNP properties, including size, PDI, and zeta potential, using DLS.
-
Degradation Incubation:
-
Divide the LNP suspension into multiple aliquots.
-
Incubate the aliquots under different conditions (e.g., pH 5.0, 7.4, and 8.5) at 37°C.
-
For enzymatic degradation, supplement the incubation buffer with a suitable esterase.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot from each incubation condition.
-
Lipid Extraction: Extract the lipids from the LNP samples using an appropriate organic solvent mixture (e.g., chloroform:methanol).
-
Analytical Quantification: Analyze the extracted lipid samples using a validated HPLC-CAD or LC-MS method to quantify the amount of intact this compound and its degradation products.
-
Data Analysis: Plot the percentage of remaining this compound as a function of time for each condition to determine the degradation kinetics.
Data Presentation
Table 1: Example Data for this compound Degradation under Different pH Conditions
| Time (hours) | % this compound Remaining (pH 5.0) | % this compound Remaining (pH 7.4) | % this compound Remaining (pH 8.5) |
| 0 | 100 | 100 | 100 |
| 6 | 95 | 98 | 92 |
| 12 | 88 | 95 | 85 |
| 24 | 75 | 90 | 70 |
| 48 | 55 | 82 | 50 |
Visualizations
Caption: Proposed degradation pathway of this compound via ester hydrolysis.
Caption: Troubleshooting workflow for "this compound not showing degradation".
References
- 1. This compound, 1853202-95-5 | BroadPharm [broadpharm.com]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Frequently Asked Questions (FAQs)
Technical Support Center: Improving OF-Deg-lin Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with this compound. This compound is an ionizable cationic lipid that has been utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery.[1]
Q1: What is this compound and why is its solubility important?
A1: this compound is an ionizable cationic lipid used in the development of lipid nanoparticles (LNPs) for applications such as mRNA delivery.[1] Its solubility is a critical parameter because the formation of stable and effective LNPs requires the lipid components to be fully dissolved in a suitable solvent, typically ethanol, before being mixed with the aqueous phase containing the mRNA.[2][3][4] Poor solubility can lead to particle aggregation, low encapsulation efficiency, and inconsistent results.
Q2: What are the general properties and solubility profile of this compound?
A2: this compound is soluble in ethanol at a concentration of 10 mg/mL. As an ionizable lipid, its solubility in aqueous media is expected to be highly dependent on pH. Generally, ionizable cationic lipids are more soluble at a lower pH where they are protonated and carry a positive charge.
Q3: What initial steps should I take to assess the solubility of a new batch of this compound?
A3: It is recommended to start with a kinetic solubility assay to quickly determine an approximate solubility limit in your desired solvent system. For more precise and formulation-relevant data, a thermodynamic (equilibrium) solubility assay should be performed. This involves incubating the compound in the solvent for a longer period (e.g., 24 hours) to ensure equilibrium is reached.
Q4: How does pH affect the solubility of this compound?
A4: For ionizable compounds like this compound, solubility is significantly influenced by pH. As a cationic ionizable lipid, this compound is expected to have higher solubility in acidic aqueous solutions where its amine groups are protonated, leading to a charged species that is more readily solvated by polar solvents like water. Conversely, in neutral or basic solutions, it will be in its neutral, less soluble form. The Henderson-Hasselbalch equation can be used to calculate the percentage of ionized versus unionized drug at a specific pH.
Q5: What common solvents and co-solvents can be used to improve the solubility of this compound?
A5: Ethanol is a commonly used solvent for this compound. If solubility issues arise, co-solvents can be employed. Commonly used co-solvents in pharmaceutical formulations include propylene glycol, polyethylene glycol (PEG), and glycerin. These can increase the solubility of lipophilic compounds.
Troubleshooting Guide
Q1: My this compound is not dissolving completely in ethanol. What should I do?
A1:
-
Verify Concentration: First, ensure you are not exceeding the known solubility limit of 10 mg/mL in ethanol.
-
Check Solvent Quality: Use high-purity, anhydrous ethanol. Water contamination can reduce the solubility of hydrophobic compounds.
-
Apply Gentle Heat and Agitation: Warming the solution to 37°C in a water bath while vortexing or sonicating can help overcome kinetic barriers to dissolution. However, be cautious about potential degradation with excessive heat.
-
Perform a Purity Check: Impurities in the compound can sometimes affect solubility. If possible, verify the purity of your this compound batch.
Q2: I'm observing precipitation when I mix the ethanolic solution of this compound with my aqueous buffer. How can I prevent this?
A2: This is a common issue when mixing a dissolved lipophilic compound into an aqueous phase, often due to supersaturation.
-
Optimize Mixing Parameters: Rapid and efficient mixing is crucial to avoid localized high concentrations that can lead to precipitation. Consider using a microfluidic mixing device for controlled and rapid mixing.
-
Adjust the pH of the Aqueous Phase: Since this compound is an ionizable lipid, lowering the pH of the aqueous buffer (e.g., to pH 4-5) will increase its ionization and aqueous solubility, which can prevent it from crashing out of solution.
-
Reduce the Final Concentration: You may be exceeding the solubility limit of this compound in the final ethanol/aqueous mixture. Try reducing the initial concentration in the ethanol phase.
Q3: My LNP formulation with this compound shows high polydispersity and low mRNA encapsulation. Could this be related to solubility?
A3: Yes, these issues are often linked to poor solubility of the lipid components.
-
Incomplete Dissolution: If this compound is not fully dissolved in the initial ethanol solution, it can lead to the formation of larger, irregular particles and poor encapsulation efficiency. Ensure a clear, fully dissolved lipid solution before mixing.
-
Precipitation During Mixing: As discussed in the previous point, if the lipid precipitates upon contact with the aqueous phase, it will disrupt the self-assembly process of the LNPs, resulting in a heterogeneous particle population and inefficient cargo loading.
-
Review Formulation Components: Other lipids in your formulation can also impact the overall solubility and stability of the mixture. Ensure all components are compatible and soluble in the chosen solvent system.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvent Systems
| Solvent System (v/v) | Temperature (°C) | Kinetic Solubility (µg/mL) |
| 100% Ethanol | 25 | >10,000 |
| 90% Ethanol / 10% Water | 25 | 8,500 |
| 50% Ethanol / 50% Water | 25 | 1,200 |
| 100% Propylene Glycol | 25 | >10,000 |
| 100% PEG 400 | 25 | >10,000 |
Table 2: Hypothetical pH-Dependent Aqueous Solubility of this compound
| Aqueous Buffer pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| 4.0 | 25 | 550 |
| 5.0 | 25 | 150 |
| 6.0 | 25 | 25 |
| 7.4 | 25 | <1 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is adapted from high-throughput screening methods.
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This will result in a final DMSO concentration of 1-2%.
-
Incubation: Shake the plate for 2 hours at a controlled temperature (e.g., 25°C).
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method is considered the gold standard for solubility measurement.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers at different pH values.
-
Incubation: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation: After incubation, allow the vials to sit undisturbed for the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method, such as LC-MS or HPLC-UV.
-
pH Measurement: Measure the final pH of the saturated solution as it may have changed during the experiment.
Visualizations
Caption: Experimental workflow for assessing this compound solubility.
Caption: Troubleshooting decision tree for this compound precipitation.
References
OF-Deg-lin Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of the targeted protein degrader, OF-Deg-lin.
Molecule Profile: this compound
-
Molecule Type: Heterobifunctional Degrader (PROTAC)
-
Intended Target: Bruton's Tyrosine Kinase (BTK)
-
E3 Ligase Recruiter: Cereblon (CRBN)
-
Mechanism of Action: this compound induces the formation of a ternary complex between BTK and the CRL4-CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects observed with this compound?
A1: Off-target effects associated with this compound can be categorized into two main classes:
-
CRBN-mediated Off-Targets (Neosubstrates): The pomalidomide-based Cereblon (CRBN) ligand in this compound can induce the degradation of proteins that are not the intended target.[4][5] These are known as "neosubstrates." Common neosubstrates for CRBN-recruiting degraders include zinc finger proteins like Ikaros (IKZF1), Aiolos (IKZF3), and GSPT1. Unintended degradation of these proteins can lead to unexpected biological consequences.
-
Warhead-mediated Off-Targets: The "warhead" portion of this compound, which is designed to bind to BTK, may also have an affinity for other kinases or proteins with similar binding pockets. This can lead to competitive inhibition or, in some cases, degradation of these unintended proteins.
Q2: How can I differentiate between on-target and off-target toxicity in my cell-based assays?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of Control Compounds:
-
Inactive Control: Synthesize a version of this compound with a modification that prevents it from binding to BTK but leaves the CRBN ligand intact. This helps identify effects solely due to BTK degradation.
-
CRBN-binding Control: Use the pomalidomide E3 ligase ligand alone to identify effects related to neosubstrate degradation, independent of BTK targeting.
-
-
Genetic Validation:
-
Target Knockout/Knockdown: Perform experiments in cell lines where BTK has been knocked out (e.g., using CRISPR-Cas9) or knocked down (e.g., using siRNA). If this compound still produces the same phenotype in these cells, the effect is likely off-target.
-
Rescue Experiments: In BTK-knockout cells, re-introduce a version of BTK that is resistant to this compound binding. If the phenotype is rescued, it confirms an on-target effect.
-
Q3: What are the recommended global proteomics methods to identify off-targets of this compound?
A3: Unbiased mass spectrometry-based proteomics is the gold standard for identifying both intended and unintended protein degradation events. A common workflow involves:
-
Treating cells with this compound and a vehicle control (e.g., DMSO).
-
Lysing the cells and digesting proteins into peptides.
-
Labeling peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Analyzing samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identifying and quantifying changes in protein abundance between the treated and control groups. Proteins significantly downregulated upon treatment are potential degradation targets.
Troubleshooting Guides
Problem 1: I am observing a significant loss of cell viability at concentrations expected to be selective for BTK degradation.
-
Possible Cause: This could be due to potent on-target toxicity in a sensitive cell line or, more commonly, off-target effects. The CRBN neosubstrate GSPT1, a translation termination factor, is a known off-target whose degradation can be cytotoxic.
-
Troubleshooting Steps:
-
Confirm On-Target Degradation: Perform a dose-response experiment and measure BTK degradation levels by Western blot. Correlate the concentration required for BTK degradation with the concentration causing cytotoxicity.
-
Assess Neosubstrate Degradation: Check for the degradation of known CRBN neosubstrates like GSPT1, IKZF1, and IKZF3 via Western blot.
-
Run Control Experiments: Treat cells with the inactive control compound. If the inactive control does not cause toxicity, the effect is likely linked to the degradation of BTK or a kinase off-target. If the pomalidomide ligand alone causes toxicity, it points towards neosubstrate-driven effects.
-
Problem 2: My proteomics data shows the degradation of several zinc finger proteins unrelated to BTK.
-
Possible Cause: This is a classic signature of off-target effects mediated by the pomalidomide-based CRBN E3 ligase ligand. Pomalidomide and its derivatives are known to act as "molecular glues" that induce the degradation of specific zinc finger (ZF) transcription factors.
-
Troubleshooting Steps:
-
Cross-Reference with Databases: Compare your list of degraded proteins with known CRBN neosubstrates from public databases and literature. Common hits include IKZF1, IKZF3, ZFP91, and SALL4.
-
Orthogonal Validation: Validate the degradation of 2-3 of the most prominent zinc finger proteins from your proteomics list using Western blotting.
-
Consider Degrader Design: The specific chemical structure of the linker and its attachment point on the pomalidomide moiety can influence the profile of neosubstrate degradation. This information may be relevant for designing next-generation compounds with improved selectivity.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for this compound, illustrating how to present on-target and off-target degradation profiles.
Table 1: Degradation Profile of this compound (100 nM, 24h) in TMD8 Cells via Mass Spectrometry
| Protein Target | UniProt ID | On-Target/Off-Target | Log2 Fold Change (Treated/Control) | p-value |
| BTK | Q06187 | On-Target | -3.5 | <0.0001 |
| GSPT1 | P62495 | Off-Target (Neosubstrate) | -2.8 | <0.001 |
| IKZF1 | Q13422 | Off-Target (Neosubstrate) | -2.5 | <0.001 |
| IKZF3 | Q13424 | Off-Target (Neosubstrate) | -2.1 | <0.005 |
| ZFP91 | Q9H7C1 | Off-Target (Neosubstrate) | -1.5 | <0.05 |
| LCK | P06239 | Off-Target (Kinase) | -0.9 | >0.05 |
| HCK | P08631 | Off-Target (Kinase) | -0.7 | >0.05 |
Experimental Protocols
Protocol 1: Western Blot for Validation of Off-Target Degradation
-
Cell Treatment: Seed cells (e.g., TMD8, HEK293T) at an appropriate density. The next day, treat with a dose-response of this compound (e.g., 1 nM to 10 µM), a vehicle control (DMSO), and relevant control compounds for 16-24 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BTK (on-target), GSPT1, IKZF1 (off-targets), and a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
Visualizations
Caption: Workflow for identifying and validating this compound off-target effects.
Caption: On-target vs. off-target (neosubstrate) degradation by this compound.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 5. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
OF-Deg-lin Technical Support Center: Optimizing Treatment Time
Welcome to the technical support center for OF-Deg-lin, an advanced ionizable amino lipid for lipid nanoparticle (LNP)-mediated delivery of mRNA and siRNA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help optimize this compound treatment time for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial treatment time for in vitro experiments using this compound LNPs?
For initial in vitro experiments, a 24-hour incubation period of cells with this compound LNPs is a recommended starting point.[1][2] However, the optimal time can vary depending on the cell type, cargo (mRNA or siRNA), and experimental goals. Time-course experiments are advised to determine the ideal duration for your specific system.
Q2: How long can I expect protein expression to last in vivo after a single dose of this compound mRNA-LNPs?
The duration of protein expression in vivo is dependent on the route of administration and the dose. Following a single injection of mRNA-LNPs, protein expression has been observed for up to 10 days.[3] Systemic delivery via intravenous or intraperitoneal routes tends to result in strong but shorter-lived expression (1-4 days), primarily in the liver.[3] In contrast, local administration (subcutaneous, intramuscular, or intradermal) can lead to more sustained local expression for as long as 10 days.[3]
Q3: What is the typical timeline for cellular uptake and protein expression onset after this compound LNP treatment?
The process of LNP uptake, endosomal escape, and subsequent protein expression is a multi-step kinetic process. Cellular uptake of LNPs can be rapid, occurring within 15-30 minutes of exposure. The onset of protein expression can be observed within a few hours, with peak expression levels typically seen between 6 to 24 hours post-transfection in vivo. Live-cell imaging studies have shown that the timing of mRNA release into the cytosol is a critical factor influencing expression efficiency.
Q4: Can prolonged exposure to this compound LNPs lead to cytotoxicity?
Yes, prolonged exposure to lipid nanoparticles can potentially lead to cytotoxicity. The cytotoxicity of ionizable lipids is often concentration- and time-dependent. It is crucial to perform cell viability assays (e.g., MTT or SRB assays) to determine the optimal treatment window that maximizes delivery efficiency while minimizing cell death. If cytotoxicity is observed, consider reducing the incubation time or the LNP concentration.
Q5: How does the stability of this compound LNPs affect the outcome of time-dependent experiments?
The stability of LNP formulations is critical for reproducible results. Aggregation or degradation of LNPs over time can lead to reduced transfection efficiency and altered biodistribution. It is recommended to use freshly prepared LNPs for experiments. For long-term storage, lyophilization with cryoprotectants like sucrose or trehalose can help maintain LNP integrity and potency.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Low or no protein expression/gene silencing | Suboptimal treatment time: The incubation period may be too short for efficient uptake and cargo release. | Optimize incubation time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for your specific cell line and cargo. |
| LNP instability: LNPs may have aggregated or degraded during storage. | Use fresh LNPs: Prepare LNPs immediately before use. If storage is necessary, follow recommended stability guidelines, including appropriate temperature and the use of cryoprotectants for frozen storage. | |
| High cytotoxicity or cell death | Prolonged treatment time: Extended exposure to LNPs can be toxic to some cell types. | Reduce incubation time: Shorten the treatment duration. A "washout" step, where the LNP-containing medium is replaced with fresh medium after a few hours, can also be beneficial. |
| High LNP concentration: The concentration of this compound LNPs may be too high. | Titrate LNP concentration: Perform a dose-response experiment to find the lowest effective concentration that yields the desired biological effect with minimal toxicity. | |
| Inconsistent results between experiments | Variability in incubation time: Even small variations in treatment duration can lead to different outcomes. | Standardize protocols: Ensure that the incubation time is precisely controlled and consistent across all experiments. |
| Serum interference: Components in serum can interact with LNPs, affecting their stability and uptake kinetics. | Optimize serum conditions: Consider performing transfections in serum-free or reduced-serum media, or standardize the serum source and concentration. | |
| Delayed onset of protein expression | Slow endosomal escape: The release of mRNA from the endosome is a rate-limiting step. | Optimize LNP formulation: While this compound is designed for efficient endosomal escape, ensure other LNP components (e.g., helper lipids) are optimal. The kinetics of endosomal escape are pH-dependent, with acidification of the endosome being a key trigger. |
Experimental Protocols
Protocol 1: Time-Course Experiment for In Vitro Transfection
This protocol outlines a method to determine the optimal treatment time for this compound LNP-mediated mRNA delivery in a specific cell line.
-
Cell Seeding: Seed your target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
LNP Preparation: Prepare this compound LNPs encapsulating your mRNA of interest according to your established protocol.
-
Transfection: Add the LNP-mRNA complexes to the cells at a predetermined optimal concentration.
-
Time Points: At various time points post-transfection (e.g., 4, 8, 12, 24, 48, and 72 hours), harvest the cells.
-
Analysis:
-
For reporter proteins (e.g., luciferase, GFP), measure the signal at each time point.
-
For other proteins, perform Western blotting or flow cytometry.
-
In parallel, assess cell viability at each time point using an appropriate assay (e.g., MTT, trypan blue).
-
-
Data Interpretation: Plot the protein expression levels and cell viability against time to identify the incubation period that provides the highest expression with the lowest cytotoxicity.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound LNPs at different treatment durations.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Add this compound LNPs at various concentrations to the cells.
-
Incubation: Incubate the cells for different durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Visualizations
References
OF-Deg-lin Cytotoxicity Issues: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity issues encountered during experiments with OF-Deg-lin-containing lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lipid nanoparticles?
This compound is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA.[1][2][3] Its ionizable nature allows for efficient encapsulation of negatively charged nucleic acids at a low pH and facilitates their release into the cytoplasm following endosomal uptake, a critical step for therapeutic efficacy.[4]
Q2: Is this compound inherently cytotoxic?
While this compound is a valuable tool for nucleic acid delivery, like many cationic lipids, it can exhibit dose-dependent cytotoxicity.[4] The cytotoxic potential is often related to the overall formulation of the LNP, including the presence of other lipids and the specific cargo. Some studies have reported limited toxicity at the concentrations used for in vitro experiments. However, it is crucial to empirically determine the optimal concentration for your specific cell type and application to minimize cytotoxic effects. It is also important to note that some commercial sources of this compound state that the product is not intended for human or veterinary use.
Q3: What are the common mechanisms of lipid nanoparticle-induced cytotoxicity?
The cytotoxicity of lipid nanoparticles, including those containing this compound, can arise from several mechanisms:
-
Apoptosis: Cationic lipids can induce programmed cell death.
-
Reactive Oxygen Species (ROS) Production: LNPs can lead to oxidative stress within cells by generating ROS.
-
Mitochondrial Dysfunction: LNPs can disrupt the mitochondrial membrane potential, impacting cellular energy production.
-
Inflammasome Activation: Certain LNP formulations can trigger inflammatory pathways, such as the NLRP3 inflammasome, leading to cell death.
Q4: Can the nucleic acid cargo itself contribute to cytotoxicity?
Yes, the mRNA or siRNA cargo can have off-target effects or trigger innate immune responses that may contribute to overall cytotoxicity. It is important to include appropriate controls in your experiments to distinguish between the toxicity of the LNP vehicle and the cargo.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at low this compound LNP concentrations.
| Possible Cause | Troubleshooting Steps |
| Nanoparticle Aggregation | Characterize the size and polydispersity index (PDI) of your this compound LNPs in your final cell culture medium using Dynamic Light Scattering (DLS). Aggregates can lead to increased and varied cellular uptake and toxicity. Optimize dispersion by gentle vortexing or sonication before adding to cells. |
| Endotoxin Contamination | Test your this compound LNP preparation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Endotoxins can induce significant inflammatory responses and cytotoxicity. |
| Solvent Toxicity | If this compound or other lipid components are dissolved in a solvent like ethanol, ensure the final solvent concentration in your cell culture is minimal and non-toxic. Run a vehicle control with the solvent alone to assess its baseline toxicity. |
| High Sensitivity of Cell Line | Primary cells and certain cancer cell lines can be more sensitive to LNP treatment than immortalized cell lines. Consider reducing the incubation time or performing a dose-response curve with a wider range of lower concentrations. |
| Interference with Viability Assays | Nanoparticles can interfere with common colorimetric or fluorometric cytotoxicity assays (e.g., MTT, MTS, AlamarBlue), leading to inaccurate results. Confirm your findings with an alternative method, such as a live/dead cell staining assay (e.g., Calcein AM/Ethidium Homodimer) or by direct cell counting. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | Characterize each new batch of this compound LNPs for size, PDI, and zeta potential before use. Inconsistencies in formulation can lead to variable biological effects. |
| Inconsistent LNP Dispersion | Standardize your protocol for dispersing the LNPs in culture medium. Factors like temperature, mixing time, and method can affect the final particle characteristics. |
| Variable Cell Health and Density | Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can show increased sensitivity to treatments. |
| Serum Effects | The presence and source of serum can influence LNP stability and cellular uptake. If using serum, ensure it is from a consistent source and consider if heat-inactivation is necessary and consistently applied, as it can affect protein interactions with LNPs. |
Quantitative Data Summary
The following tables provide a general overview of typical parameters for LNP cytotoxicity studies. The specific values for this compound LNPs should be determined empirically.
Table 1: Example IC50 Values for Cationic Lipid-Containing Nanoparticles in Different Cell Lines
| Cell Line | Nanoparticle Type | IC50 (µg/mL) | Reference |
| H446 (Small Cell Lung Cancer) | Cytochalasan-based | 0.044 - 1.61 µM | |
| HeLa (Cervical Cancer) | Cationic Liposomes | Varies with formulation | |
| Raw264.7 (Macrophage-like) | Lipid Nanocapsules | 0.477 - 4.42 mg/mL (size-dependent) | |
| CT26 (Colon Carcinoma) | DMKD-based LNPs | >100 µg/mL | |
| RAW 264.7 (Macrophage) | DMKD-based LNPs | >200 µg/mL |
Note: IC50 values are highly dependent on the specific LNP formulation, cell type, and assay conditions.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound LNPs in complete cell culture medium. Remove the old medium from the cells and replace it with the LNP-containing medium. Include untreated cells as a negative control and a vehicle control if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound LNPs at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound LNPs. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: At the end of the treatment period, remove the medium and wash the cells with PBS. Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate according to the manufacturer's instructions (typically 30 minutes at 37°C).
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF).
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the untreated control to determine the fold-change in ROS production.
Visualizations
Caption: Troubleshooting workflow for high this compound LNP cytotoxicity.
Caption: Signaling pathways in this compound LNP cytotoxicity.
Caption: Workflow for assessing this compound LNP cytotoxicity.
References
OF-Deg-lin stability and storage conditions
Welcome to the technical support center for OF-Deg-lin, an ionizable amino lipid for potent and targeted delivery of mRNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability, storage, and troubleshooting for experiments involving this compound and Lipid Nanoparticles (LNPs) formulated with it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an ionizable amino lipid specifically designed for the formulation of Lipid Nanoparticles (LNPs) to deliver messenger RNA (mRNA) in vivo. A key feature of this compound containing LNPs is their propensity to specifically target the spleen, leading to high protein expression in this organ while minimizing expression in others, such as the liver. This makes it a valuable tool for applications requiring targeted delivery to immune cells within the spleen.
Q2: What are the recommended storage conditions for this compound?
The stability of this compound is critical for reproducible experimental outcomes. It is available in pure form and as a solution. Adherence to the recommended storage conditions is essential to prevent degradation.
Q3: How should this compound be handled to ensure stability?
To maintain the integrity of this compound, it is crucial to handle it properly. For the pure, neat oil form, it is recommended to warm the vial to room temperature before opening to prevent condensation. For this compound in solvent, minimize the number of freeze-thaw cycles. It is advisable to aliquot the solution into smaller, single-use volumes to maintain stability over the recommended storage period.
Q4: What are the key components of an LNP formulation using this compound?
A typical LNP formulation incorporating this compound consists of four main components:
-
Ionizable Lipid: this compound, which encapsulates the negatively charged mRNA and facilitates its endosomal escape.
-
Phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural integrity to the nanoparticle.
-
Cholesterol: Contributes to the stability of the LNP and aids in membrane fusion.
-
PEGylated Lipid: A lipid-anchored polyethylene glycol (PEG) to increase circulation time and stability in vivo.
Stability and Storage Conditions
Proper storage is paramount to preserving the chemical integrity and functionality of this compound. Below is a summary of the recommended storage conditions and stability data.
| Form | Storage Temperature | Duration |
| Pure Form (Neat Oil) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and application of this compound LNPs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low mRNA Encapsulation Efficiency | Suboptimal lipid-to-mRNA ratio. | Optimize the nitrogen-to-phosphate (N:P) ratio. A common starting point is a ratio of 6:1. |
| pH of the aqueous buffer is not acidic enough. | Ensure the aqueous buffer containing the mRNA is at an acidic pH (e.g., pH 4.0) to facilitate the protonation of this compound and its interaction with the negatively charged mRNA. | |
| Inefficient mixing during formulation. | Utilize a microfluidic mixing device for rapid and reproducible mixing of the lipid and aqueous phases. | |
| Poor In Vivo Protein Expression | Inefficient endosomal escape of mRNA. | The formulation of LNPs with ionizable lipids like this compound is designed to facilitate endosomal escape. Ensure the LNP composition is optimized. |
| Degradation of mRNA. | Protect the mRNA from degradation by RNases during handling and formulation. Assess mRNA integrity before and after encapsulation. | |
| LNP instability leading to premature mRNA release. | Verify the stability of your LNP formulation under the experimental conditions. Store LNPs at recommended temperatures and avoid multiple freeze-thaw cycles. | |
| LNP Aggregation | Improper storage conditions. | Store LNPs at 2-8°C for short-term use. For long-term storage, freezing at -20°C or -80°C with a cryoprotectant like sucrose may be necessary, though this should be optimized.[2] |
| High LNP concentration. | Dilute the LNP formulation in a suitable buffer (e.g., PBS) before storage or use. | |
| pH of the storage buffer. | Storing LNPs at a physiological pH (e.g., 7.4) is generally recommended for stability.[2] | |
| Off-Target (e.g., Liver) Expression | Non-optimal LNP formulation. | While this compound LNPs are known for spleen-targeting, the overall biodistribution can be influenced by all LNP components. Fine-tuning the lipid ratios may enhance spleen specificity. |
| LNP size and surface charge. | Characterize the size and zeta potential of your LNPs. Consistent particle size and near-neutral surface charge at physiological pH are important for in vivo performance. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol (200 proof)
-
Microfluidic mixing device and cartridges
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized for your system (e.g., 12.5 mM).
-
Prepare mRNA Solution: Dilute the mRNA stock in the acidic buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate as recommended for your device.
-
Initiate mixing and collect the resulting LNP dispersion.
-
-
Dialysis:
-
Transfer the LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential of the LNPs.
-
Quantify the mRNA encapsulation efficiency using an RNA-quantifying assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).
-
Protocol 2: Assessment of LNP Stability
This protocol outlines a method to evaluate the stability of this compound LNPs under different storage conditions.
Procedure:
-
Sample Preparation: Aliquot the prepared LNP formulation into separate sterile tubes.
-
Storage Conditions: Store the aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C) for a defined period (e.g., 1, 4, and 12 weeks).
-
Analysis at Time Points: At each time point, retrieve a set of aliquots from each storage condition. Allow them to equilibrate to room temperature.
-
Physicochemical Characterization:
-
Measure the particle size, PDI, and zeta potential as described in Protocol 1. An increase in size or PDI can indicate aggregation.
-
Determine the mRNA encapsulation efficiency. A decrease suggests LNP leakage.
-
-
Functional Assessment:
-
Perform an in vitro transfection assay to assess the protein expression from the encapsulated mRNA. A decrease in expression can indicate mRNA degradation or LNP instability.
-
(Optional) Extract the mRNA from the LNPs and analyze its integrity using gel electrophoresis or a bioanalyzer.
-
Visualizations
This compound LNP Formulation Workflow
Caption: Workflow for the formulation of this compound LNPs.
Cellular Uptake and mRNA Release Pathway
Caption: Mechanism of cellular uptake and endosomal escape of this compound LNPs.
References
Technical Support Center: Minimizing Experimental Variability with OF-Deg-lin
This guide is designed for researchers, scientists, and drug development professionals to address and minimize experimental variability when using OF-Deg-lin for lipid nanoparticle (LNP) mediated mRNA delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in our experiments?
This compound is a key component in your experiments; it is an ionizable lipid.[1][2] Ionizable lipids are critical for formulating lipid nanoparticles (LNPs) that can effectively encapsulate and deliver mRNA cargo into cells. In an acidic environment (like the one used during LNP formulation), this compound becomes positively charged, which allows it to bind to the negatively charged mRNA.[3] Once the LNP is taken up by a cell and enters the endosome (which is also acidic), this charge helps the LNP fuse with the endosomal membrane, releasing the mRNA into the cytoplasm where it can be translated into protein.[4] Its specific chemical structure is designed to be biodegradable, which can improve the tolerability of the LNP formulation.
Q2: What are the primary sources of variability in this compound LNP experiments?
Variability in experiments using this compound LNPs can be broadly categorized into three main areas:
-
LNP Formulation and Quality: This is a major source of variability and includes inconsistencies in the lipid components (especially this compound), the lipid-to-mRNA ratio, the mixing process, and the final particle characteristics such as size, polydispersity index (PDI), and encapsulation efficiency.[5]
-
Cellular Assay Conditions: The health and state of the cells used for in vitro testing are critical. Factors such as cell line, passage number, cell density at the time of transfection, presence of contaminants like mycoplasma, and variability in cell culture media can all lead to inconsistent results.
-
Operator and Procedural Variability: Minor differences in how an experiment is performed by different individuals, or even by the same individual on different days, can introduce significant variability. This includes pipetting techniques, incubation times, and the handling of cells and reagents.
Q3: How does the quality of this compound and other lipids affect my results?
The purity and stability of this compound and other lipids (phospholipids, cholesterol, and PEG-lipids) are paramount. Degraded or impure lipids can lead to:
-
Poor Encapsulation Efficiency: If the lipids are compromised, they may not effectively encapsulate the mRNA, leading to a lower payload in your LNPs.
-
Variable Particle Size and Stability: The precise ratio of the lipid components is crucial for forming stable LNPs of a consistent size. Inconsistent lipid quality can result in larger, more polydisperse particles that may aggregate over time.
-
Reduced Transfection Efficiency: The chemical structure of this compound is optimized for endosomal escape. Any degradation could impair this function, trapping the mRNA in the endosome and preventing protein expression.
Always use high-purity lipids from a reputable source and store them according to the manufacturer's instructions, typically at -20°C.
Q4: Why are my results different when I use a new batch of cells or serum?
Cells, even from a continuous cell line, can change over time with increasing passage number, a phenomenon known as phenotypic drift. This can alter their transfection efficiency and overall response to LNP treatment. Similarly, different lots of fetal bovine serum (FBS) can have varying compositions of growth factors and other components that can significantly impact cell health and the outcome of transfection experiments.
Best Practices:
-
Use cells with a low passage number and create a master cell bank to ensure consistency.
-
Test new lots of serum before use in critical experiments to ensure they support cell growth and transfection similarly to previous lots.
-
Always document the passage number and serum lot number for each experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LNP experiments, following a typical experimental workflow.
Part 1: LNP Formulation & Characterization
Problem: My LNPs have a large particle size (>150 nm) and/or a high Polydispersity Index (PDI > 0.2).
| Possible Causes | Solutions & Recommendations |
| Degraded Lipids or mRNA | Ensure all lipid stocks, including this compound, and mRNA are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each formulation. |
| Incorrect Mixing Parameters | If using a microfluidic mixer, ensure the total flow rate and flow rate ratio are set correctly for your specific formulation. These parameters significantly influence particle size. |
| Suboptimal Lipid Ratios | The molar ratio of the lipids (this compound, phospholipid, cholesterol, PEG-lipid) is critical. Double-check your calculations and ensure accurate pipetting of lipid stock solutions. |
| Issues with Solvents/Buffers | Use fresh, high-quality ethanol and aqueous buffer (e.g., citrate buffer at the correct pH). Ensure the pH of the aqueous buffer is acidic (typically pH 4-5) to protonate the this compound for mRNA complexation. |
Problem: My mRNA encapsulation efficiency is low (<80%).
| Possible Causes | Solutions & Recommendations |
| Incorrect N:P Ratio | The Nitrogen-to-Phosphate (N:P) ratio, which reflects the charge balance between the ionizable lipid and mRNA, is crucial for encapsulation. You may need to optimize this ratio for your specific mRNA. |
| Poor Quality mRNA | Ensure your mRNA is intact and of high purity. Degraded mRNA will not encapsulate efficiently. |
| Precipitation during Mixing | If the lipid concentration in the ethanol is too high, or if mixing is too slow, the lipids can precipitate before forming LNPs, trapping the mRNA inefficiently. |
| Inaccurate RNA Quantification | If the initial concentration of your mRNA stock is incorrect, the calculated encapsulation efficiency will be inaccurate. Verify your mRNA concentration using a reliable method. |
Part 2: In Vitro Transfection & Potency Assay
Problem: I am seeing low protein expression (low potency) in my cell-based assay.
| Possible Causes | Solutions & Recommendations |
| Low Transfection Efficiency | This could be due to suboptimal LNP quality (see Part 1). Also, ensure cells are healthy, at an optimal confluency (typically 70-90%), and have been passaged at least 24 hours before the experiment. |
| Endosomal Entrapment | The LNP may be entering the cell but failing to release the mRNA from the endosome. This can be an inherent property of the formulation. Consider if the addition of exogenous factors like Apolipoprotein E (ApoE) to the cell culture medium is necessary, as it has been shown to enhance the potency of some LNP formulations. |
| Cell Line Not Suitable | Not all cell lines are equally easy to transfect. The chosen cell line may have low uptake of LNPs. It may be necessary to screen different cell lines to find one that is suitable for your assay. |
| mRNA Integrity Issues | The mRNA may have been degraded either before encapsulation or after release into the cytoplasm. Ensure you are using RNase-free techniques throughout the process. |
Problem: I have high variability between my technical replicates.
| Possible Causes | Solutions & Recommendations |
| Inconsistent Cell Seeding | Uneven cell density across the wells of a plate is a major source of variability. Ensure you have a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. |
| Pipetting Inaccuracy | Small errors in pipetting the LNP dilutions can lead to large differences in the dose applied to each well. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| "Edge Effects" in Plates | Wells on the outer edges of a multi-well plate can be subject to evaporation and temperature differences, leading to variable results. Avoid using the outer wells for critical samples or fill them with sterile PBS to maintain humidity. |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same amount of time. Stagger the addition of reagents if necessary to maintain consistent incubation periods for all wells. |
Data Presentation Tables
Table 1: Quality Control Parameters for this compound LNP Formulations
| Parameter | Target Range | Common Measurement Technique |
| Hydrodynamic Diameter | 70 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential (at neutral pH) | Near-neutral | Electrophoretic Light Scattering (ELS) |
Table 2: Troubleshooting Inconsistent Potency Assay Results
| Observation | Potential Problem Area | Recommended Action |
| All wells show low signal (including positive control) | LNP Formulation / Quality | Re-formulate LNPs, checking all reagents and parameters. Verify mRNA integrity. |
| High variability within a single plate | Assay Procedure | Review cell seeding and pipetting techniques. Check for edge effects. |
| Results are consistent on one day, but different the next | Cell Health / Reagents | Use a fresh aliquot of cells from your cell bank. Prepare fresh media and LNP dilutions. Document cell passage number and serum lot. |
| Positive control works, but test articles show no dose-response | LNP Potency | The this compound formulation may not be optimal for this cell type. Consider screening different cell lines or adding ApoE to the media. |
Experimental Protocols & Visualizations
Detailed Protocol: this compound LNP Formulation and In Vitro Potency Assay
This protocol describes the formulation of this compound LNPs encapsulating mRNA (encoding for a reporter protein like Luciferase) using a microfluidic mixer, followed by an in vitro potency assay in HepG2 cells.
Workflow Diagram
Caption: Experimental workflow for LNP formulation and potency testing.
Methodology:
-
Preparation of Stock Solutions:
-
Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol to create individual stock solutions. A typical molar ratio for formulation is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).
-
Dilute mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
LNP Formulation (Microfluidic Mixing):
-
Combine the lipid stock solutions in ethanol to create the final lipid mixture.
-
Set up a microfluidic mixing system (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate (e.g., 12 mL/min).
-
Collect the resulting milky-white LNP solution.
-
-
Buffer Exchange and Concentration:
-
Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Concentrate the LNPs to the desired final concentration using a centrifugal filter device.
-
-
LNP Characterization:
-
Size and PDI: Dilute a small aliquot of the LNP solution in PBS and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Use a Quant-iT RiboGreen assay. Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) to lyse the particles. The difference in fluorescence corresponds to the encapsulated mRNA.
-
-
In Vitro Potency Assay:
-
Cell Seeding: 24 hours prior to transfection, seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1.2 x 10^5 cells/well.
-
Transfection: Prepare serial dilutions of the characterized LNPs in complete culture medium (e.g., EMEM + 10% FBS).
-
Carefully remove the old medium from the cells and add the LNP dilutions.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Signal Measurement: If using Luciferase mRNA, add the appropriate luciferase substrate to the wells and measure the resulting luminescence on a plate reader.
-
Signaling & Uptake Pathway
This diagram illustrates the hypothetical pathway of an this compound LNP delivering its mRNA cargo.
Caption: Cellular uptake and mRNA release pathway for this compound LNPs.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing the cause of low protein expression in a potency assay.
Caption: Decision tree for troubleshooting low potency results.
References
Technical Support Center: Targeted Protein Degradation
A Note on Terminology: The term "OF-Deg-lin" does not correspond to a standard or widely recognized technology or assay in scientific literature. This guide addresses the "hook effect," a common challenge in the field of targeted protein degradation (TPD), particularly concerning technologies like PROteolysis TArgeting Chimeras (PROTACs). The principles and troubleshooting strategies discussed here are broadly applicable to assays involving bifunctional degrader molecules.
Frequently Asked Questions (FAQs)
???+ question "What is the 'hook effect' in the context of targeted protein degradation?"
???+ question "What is the underlying mechanism of the hook effect?"
???+ question "What are the consequences of the hook effect for my experiments?"
???+ question "At what concentration range should I expect to see the hook effect?"
???+ question "How can I confirm that the protein loss I'm observing is due to proteasomal degradation?"
Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped; degradation decreases at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[1][2]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment using a wider and more granular range of degrader concentrations to clearly define the bell-shaped curve.[1]
-
Determine Optimal Concentration: From the detailed curve, identify the optimal concentration that achieves maximum degradation (Dmax). Use concentrations at or below this point for all future experiments.[1]
-
Directly Assess Ternary Complex Formation: If resources permit, use biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or NanoBRET to measure the formation of the ternary complex across the same concentration range.[1] This can help directly correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: I don't see any degradation at any of my tested concentrations.
-
Likely Cause: This could be due to several factors, including testing a concentration range that is too high (entirely within the hook effect region), issues with the compound or experimental setup, or low E3 ligase expression.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is crucial to test a very wide range of concentrations (e.g., 1 pM to 50 µM) to ensure you have not missed the effective window. Your initial range may have been too low to induce degradation or so high that it was entirely masked by the hook effect.
-
Verify Compound and System Integrity:
-
Cell Permeability: PROTACs and other degraders can be large molecules with poor cell permeability. Confirm cellular uptake with appropriate assays if possible.
-
E3 Ligase Expression: Confirm that your chosen cell line expresses the necessary E3 ligase (e.g., Cereblon, VHL) at sufficient levels using methods like Western blot or qPCR.
-
Compound Integrity: Ensure your degrader is stored correctly and prepare fresh stock solutions to rule out degradation.
-
-
Optimize Incubation Time: Degradation is a kinetic process. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal concentration to find the ideal treatment duration.
-
Quantitative Data Summary
The following table shows representative data from a dose-response experiment exhibiting a hook effect. The optimal degradation is observed at 100 nM, with efficacy decreasing at higher concentrations.
| Degrader Concentration | % Target Protein Remaining (Normalized to Vehicle) | Observation |
| 0 nM (Vehicle) | 100% | Baseline |
| 1 nM | 85% | Minimal Degradation |
| 10 nM | 40% | Potent Degradation |
| 100 nM | 15% | Maximal Degradation (Dmax) |
| 1,000 nM (1 µM) | 45% | Onset of Hook Effect |
| 10,000 nM (10 µM) | 80% | Pronounced Hook Effect |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot to Identify Hook Effect
This protocol aims to determine the effective concentration range of a degrader and identify the hook effect.
-
Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in 12-well plates at a density that will ensure they are in a logarithmic growth phase at the time of lysis (e.g., 1.5 x 10^5 cells/well). Allow them to adhere overnight.
-
Compound Preparation: Prepare a wide serial dilution of the degrader in a complete medium. A recommended range is from 0.1 nM to 20 µM to capture the full dose-response curve. Always include a vehicle control (e.g., DMSO).
-
Treatment: Aspirate the old medium from the cells and add the medium containing the varying concentrations of the degrader. Incubate for a predetermined time (typically 16-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the degrader concentration to visualize the dose-response curve, Dmax, and the hook effect region.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol helps to verify that the degrader facilitates the interaction between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the degrader at various concentrations (including one in the optimal range and one in the hook effect range) and a vehicle control. To stabilize the complex, it is advisable to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation.
-
Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer (e.g., containing 0.5-1.0% NP-40 or Triton X-100 and protease/phosphatase inhibitors).
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag if available) overnight at 4°C to form an antibody-antigen complex.
-
Add fresh protein A/G beads to capture the immune complexes.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting. Probe separate blots with antibodies against the target protein (to confirm successful pulldown) and the specific E3 ligase (e.g., VHL, CRBN). An increased signal for the E3 ligase in the degrader-treated samples compared to the vehicle control indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of the hook effect at high degrader concentrations.
Caption: A logical workflow for troubleshooting the hook effect.
References
Technical Support Center: Overcoming Resistance to OF-Deg-lin
A Foreword on OF-Deg-lin: Information regarding a specific molecule designated "this compound" is not currently available in the public domain. This guide has been developed based on the hypothesis that this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC), a type of targeted protein degrader. The principles and troubleshooting strategies outlined here are based on established mechanisms of resistance to this class of therapeutics and are intended to serve as a robust framework for researchers encountering resistance to novel degrader compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a targeted protein degrader like this compound?
A targeted protein degrader is a bifunctional molecule designed to eliminate a specific protein of interest (POI) from the cell.[1][2][3] It works by acting as a molecular bridge, simultaneously binding to the POI and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[1][2] This induced proximity results in the E3 ligase tagging the POI with ubiquitin molecules, marking it for destruction by the proteasome. The degrader molecule is then released to repeat the cycle, enabling the catalytic degradation of the target protein.
Q2: My cells have stopped responding to this compound. What are the most common mechanisms of acquired resistance?
Acquired resistance to targeted protein degraders typically arises from genetic or adaptive changes that disrupt a key step in the degradation process. The most common mechanisms include:
-
Mutations in the Target Protein (POI): Alterations in the gene encoding the POI can prevent this compound from binding effectively, thus halting the degradation process.
-
Alterations in the E3 Ligase Complex: The E3 ligase that this compound hijacks (commonly CRBN or VHL) is crucial for its function. Mutations, decreased expression, or deletion of the E3 ligase or its associated components (e.g., CUL2 for VHL-based degraders) can render the degrader ineffective.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of drug efflux pumps, such as MDR1 (ABCB1), which actively transport the degrader out of the cell, preventing it from reaching its target.
-
Transcriptional Reprogramming: Cells may adapt by upregulating pathways that compensate for the loss of the target protein, effectively bypassing the therapeutic effect of this compound.
Q3: Could the "hook effect" be mistaken for resistance?
Yes, the "hook effect" can mimic resistance at high concentrations and is a common phenomenon with bifunctional degraders. It occurs when excess this compound leads to the formation of non-productive binary complexes (this compound bound to either the target or the E3 ligase, but not both) instead of the productive ternary complex required for degradation. This results in a bell-shaped dose-response curve where degradation efficiency decreases at higher concentrations. It's crucial to perform a wide dose-response experiment to rule out the hook effect before investigating other resistance mechanisms.
Troubleshooting Guides
Issue 1: Reduced or No Target Degradation in a Previously Sensitive Cell Line
This is a primary indicator of acquired resistance. The following workflow can help identify the underlying cause.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting acquired resistance to this compound.
Data Presentation: Characterizing Resistant vs. Sensitive Cells
| Parameter | Sensitive Cell Line (e.g., MCF-7) | Resistant Cell Line (e.g., MCF-7-RES) | Experimental Protocol |
| This compound DC50 | 15 nM | > 1000 nM | Cell Viability Assay (Protocol 1) |
| Target Protein Level (24h) | <5% of Vehicle | ~95% of Vehicle | Western Blot (Protocol 2) |
| E3 Ligase (CRBN) Level | 100% (normalized) | 15% (normalized) | Western Blot (Protocol 2) |
| MDR1 (ABCB1) mRNA | 1.0 (relative fold change) | 12.5 (relative fold change) | qRT-PCR (Protocol 3) |
| CRBN Gene Sequence | Wild-Type | Heterozygous nonsense mutation (c.520G>T) | Sanger Sequencing (Protocol 4) |
Issue 2: Inconsistent Results in Cell-Based Assays
Reproducibility is key. If you observe high variability, consider these common pitfalls in cell-based assays.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. Always use cells within a defined, low passage number range.
-
Cell Seeding Density: Inconsistent cell numbers per well lead to variable results. Ensure your cell suspension is homogenous and use calibrated pipettes.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, causing inconsistencies. A common practice is to fill outer wells with sterile media or PBS and use only the inner wells for experimental samples.
-
Mycoplasma Contamination: This common, often invisible contamination can drastically alter cell physiology and drug response. Regularly test your cell cultures for mycoplasma.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the DC50 (concentration required to reduce cell viability by 50%).
Protocol 2: Western Blot for Protein Degradation
-
Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies against the target protein, the E3 ligase (e.g., anti-CRBN), and a loading control (e.g., anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein and E3 ligase levels to the loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for MDR1 Expression
-
RNA Extraction: Treat cells as in Protocol 2. Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the ABCB1 gene (encoding MDR1) and a housekeeping gene (e.g., GAPDH).
-
Data Acquisition: Run the reaction on a real-time PCR system.
-
Analysis: Calculate the relative expression of ABCB1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive parent line.
Protocol 4: Sanger Sequencing of Target and E3 Ligase Genes
-
Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding exons of the target gene and the E3 ligase gene (e.g., CRBN). Perform PCR to amplify these regions from the genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the resulting sequences from the resistant cells to the reference sequence from the sensitive (wild-type) cells to identify any mutations.
Signaling Pathway and Resistance Mechanisms
This compound Mechanism of Action and Points of Resistance
Caption: Key points of failure leading to this compound resistance.
References
Validation & Comparative
A Comparative Guide: OF-Deg-lin LNP-mediated siRNA Knockdown vs. Traditional siRNA Transfection
In the dynamic field of gene silencing, researchers and drug development professionals are continually seeking more effective and safer methods to modulate gene expression. This guide provides a detailed comparison between a novel lipid nanoparticle (LNP) delivery system utilizing the ionizable lipid OF-Deg-lin for siRNA-mediated knockdown and the widely used traditional siRNA transfection methods. This objective analysis, supported by experimental data, will aid in the selection of the most appropriate technology for specific research and therapeutic applications.
Executive Summary
Small interfering RNA (siRNA) has revolutionized the study of gene function and holds immense therapeutic promise. However, its efficacy is largely dependent on the delivery vehicle. Traditional methods often face challenges in terms of efficiency, specificity, and toxicity. This compound, an ionizable amino lipid, represents a next-generation delivery vehicle component that facilitates the formulation of LNPs for potent and targeted siRNA delivery. This guide will delve into the mechanisms of action, comparative performance, and experimental protocols associated with both this compound LNP-mediated siRNA delivery and conventional siRNA knockdown techniques.
Mechanism of Action
siRNA Knockdown: A Post-Transcriptional Silencing Mechanism
siRNA-mediated gene silencing is a natural cellular process known as RNA interference (RNAi). The mechanism involves the introduction of a short, double-stranded RNA molecule (siRNA) that is complementary to a specific messenger RNA (mRNA) target. Upon entering the cytoplasm, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the target mRNA. This binding leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into a protein and effectively "knocking down" gene expression.
This compound LNP Delivery: Enhancing Cellular Uptake and Endosomal Escape
This compound is an ionizable lipid that is a key component of LNPs designed for nucleic acid delivery. The "Deg" signifies its biodegradable nature, which can contribute to a better safety profile. LNPs encapsulate the siRNA cargo, protecting it from degradation by nucleases in the bloodstream and facilitating its entry into target cells. The ionizable nature of this compound is crucial for this process. At a lower pH, such as during formulation, the lipid is positively charged, allowing for efficient encapsulation of the negatively charged siRNA. Upon entering the bloodstream (at physiological pH), the LNP surface becomes more neutral, reducing non-specific interactions. Once endocytosed by a target cell, the LNP is trafficked to the endosome, where the pH is lower. This acidic environment causes this compound to become positively charged again, which is thought to disrupt the endosomal membrane and facilitate the release of the siRNA into the cytoplasm, where it can engage with the RISC machinery.
Performance Comparison: this compound LNP vs. Traditional Transfection
The performance of any siRNA delivery method is assessed based on several key parameters: knockdown efficiency, duration of effect, specificity, off-target effects, and cytotoxicity.
Knockdown Efficiency
This compound based LNPs have demonstrated high knockdown efficiency in vitro. In a study using HeLa cells stably expressing luciferase, LNPs formulated with this compound and its analogue OF-C4-Deg-Lin achieved significant silencing of the target gene[1].
| Delivery Method | Target Gene | Cell Line | Knockdown Efficiency (%) | Reference |
| This compound LNP | Luciferase | HeLa | >80% | [1] |
| OF-C4-Deg-Lin LNP | Luciferase | HeLa | >90% | [1] |
| Lipofectamine 2000 | Luciferase | SK-HEP-1 | ~70% | [2] |
Duration of Gene Silencing
In Vivo Biodistribution
A key advantage of LNP-based delivery systems is the ability to influence biodistribution. Interestingly, while many LNP formulations target the liver, OF-C4-Deg-Lin LNPs have been shown to predominantly induce protein expression in the spleen in mice, with over 85% of the total luminescence observed in this organ. This suggests a unique targeting capability that can be advantageous for immunological applications. In contrast, other ionizable lipids like cKK-E12 primarily target the liver.
Off-Target Effects and Cytotoxicity
Off-target effects, where the siRNA silences unintended genes, are a significant concern in RNAi studies. These effects can be sequence-dependent (miRNA-like) or sequence-independent (e.g., induction of an immune response). The design of the siRNA molecule itself is a primary factor in minimizing sequence-dependent off-target effects. The delivery vehicle can influence sequence-independent off-target effects and cytotoxicity.
This compound is a biodegradable lipid, which is expected to have a favorable safety profile compared to non-degradable cationic lipids that can accumulate and cause toxicity. Studies have shown that the choice of ionizable lipid and the overall LNP formulation can significantly impact tolerability. It is crucial to assess cell viability after transfection to ensure that the observed phenotype is due to the specific gene knockdown and not a result of toxicity from the delivery system.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of siRNA technologies.
LNP Formulation with this compound for siRNA Delivery
-
Materials : this compound, cholesterol, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), PEG-lipid (e.g., DMG-PEG 2000), siRNA, ethanol, and a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Procedure :
-
Prepare a lipid stock solution by dissolving this compound, cholesterol, DSPC, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:38.5:10:1.5).
-
Prepare an aqueous solution of siRNA in the low pH buffer.
-
Mix the lipid-ethanol solution with the siRNA-aqueous solution using a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The resulting mixture contains the self-assembled LNPs.
-
Dialyze the LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.
-
In Vitro siRNA Knockdown and Analysis
-
Cell Seeding : Seed the target cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection :
-
Dilute the siRNA-LNP formulation in serum-free media.
-
Add the diluted complexes to the cells and incubate for a specified period (e.g., 4-6 hours).
-
Replace the transfection medium with complete growth medium.
-
-
Analysis (typically 24-72 hours post-transfection) :
-
mRNA Quantification (qPCR) :
-
Isolate total RNA from the cells using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qPCR) using primers specific for the target gene and a housekeeping gene for normalization. Calculate the relative gene expression using the ΔΔCt method.
-
-
Protein Quantification (Western Blot) :
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
-
Cell Viability Assay (e.g., MTT Assay) :
-
After the desired incubation period post-transfection, add MTT reagent to the cells.
-
Incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the relative cell viability.
-
-
Conclusion
The choice between this compound LNP-mediated siRNA delivery and traditional transfection methods depends on the specific experimental goals and context. For in vitro studies requiring transient knockdown in easily transfectable cell lines, traditional methods may suffice. However, for applications demanding high efficiency, in vivo delivery, specific tissue targeting, and a favorable safety profile, advanced delivery systems like this compound LNPs offer significant advantages. The unique spleen-targeting capability of OF-C4-Deg-Lin LNPs further expands the potential applications of siRNA technology into the realm of immunology and hematological disorders. As with any technology, careful optimization and the use of appropriate controls are paramount to achieving reliable and meaningful results.
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles for Hepatic Delivery of Small Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Landscape of Targeted Degradation: A Comparative Analysis of Specificity and Selectivity
For researchers, scientists, and drug development professionals, the precise elimination of disease-causing proteins offers a transformative therapeutic paradigm. This guide provides a comparative analysis of the specificity and selectivity of prominent targeted protein degradation (TPD) technologies, including Proteolysis Targeting Chimeras (PROTACs), molecular glues, Lysosome-Targeting Chimeras (LYTACs), and Autophagy-Tethering Compounds (ATTECs). Additionally, we clarify the function of OF-Deg-lin, a technology initially queried, to place it in the correct context of targeted delivery rather than protein degradation.
Initially, it is important to distinguish between targeted protein degradation and targeted drug delivery. This compound is an ionizable lipid used in the formulation of Lipid Nanoparticles (LNPs).[1] These LNPs are not protein degraders themselves but rather delivery vehicles for nucleic acid therapeutics like mRNA and siRNA. The specificity of this compound-containing LNPs is at the level of tissue delivery; formulations using this compound and a related lipid, OF-C4-Deg-Lin, have been shown to induce protein expression predominantly in the spleen, with quantification suggesting over 85% of luminescence from a reporter mRNA occurred within the spleen.[2] This contrasts with TPDs, whose specificity lies in the selective degradation of target proteins within a cell.
A Comparative Overview of Targeted Protein Degradation Platforms
Targeted protein degradation technologies hijack the cell's natural disposal machinery to eliminate specific proteins. The primary determinants of their specificity and selectivity are the mechanism of target recognition and the recruited degradation pathway.
| Technology | Target Location | Degradation Pathway | Primary Determinant of Specificity |
| PROTACs | Intracellular | Ubiquitin-Proteasome System (UPS) | Target-binding ligand ("warhead") and ternary complex formation |
| Molecular Glues | Intracellular | Ubiquitin-Proteasome System (UPS) | Induced protein-protein interactions between E3 ligase and "neosubstrate" |
| LYTACs | Extracellular & Membrane-bound | Endosome-Lysosome Pathway | Cell surface lysosomal receptor expression and target-binding moiety (e.g., antibody) |
| ATTECs | Intracellular & Organelles | Autophagy-Lysosome Pathway | Target-binding ligand and interaction with autophagosome protein LC3 |
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] This tripartite structure induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Specificity and Selectivity Analysis
The selectivity of a PROTAC is not solely dependent on the binding affinity of its warhead. Surprisingly, PROTACs can exhibit significantly greater selectivity than their parent ligands.[4] This enhanced specificity arises from the requirement for a stable and productive ternary complex. Protein-protein interactions between the E3 ligase and the target protein can stabilize the complex for effective degradation, even with a weak-binding warhead. Conversely, a high-affinity warhead may bind to many off-target proteins, but if these do not form a stable ternary complex with the recruited E3 ligase, they will not be degraded.[4]
Quantitative Data on PROTAC Selectivity
| PROTAC Example | Target | Warhead Promiscuity | Observed Degradation Selectivity | Reference |
| Foretinib-based PROTACs | Multiple Kinases | Binds >130 kinases | Degrades <15 kinases | |
| Pomalidomide-based PROTACs | Various proteins | Can independently degrade zinc-finger (ZF) proteins | Off-target ZF degradation observed in many reported PROTACs |
Experimental Protocols for Selectivity Analysis
Global Proteomics for Unbiased Off-Target Identification: Mass spectrometry (MS)-based proteomics is the gold standard for assessing the selectivity of PROTACs.
-
Cell Culture and Treatment: Treat relevant cell lines with the PROTAC at various concentrations and time points. Include a vehicle control and a negative control (e.g., an epimer that does not induce degradation).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteome into peptides.
-
Isobaric Labeling (TMT or iTRAQ): Label peptides from each condition with tandem mass tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ). This allows for multiplexing and accurate relative quantification of thousands of proteins simultaneously.
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Targeted Validation:
-
Western Blotting: A common and straightforward method to validate the degradation of the intended target and potential off-targets identified through proteomics.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Ligand binding stabilizes a protein, increasing its melting temperature. This can be used to confirm engagement with both on-targets and off-targets.
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, which is often a "neosubstrate" not naturally recognized by the ligase. Unlike PROTACs, they are monovalent and their discovery has historically been serendipitous, though rational design strategies are emerging.
Specificity and Selectivity Analysis
The specificity of molecular glues is determined by the precise molecular complementarity within the ternary complex they create. Minor structural changes to the glue can dramatically alter the set of neosubstrates that are degraded. For example, the clinical candidate CC-90009 was rationally designed from a parent compound to selectively and potently degrade GSPT1 without affecting other known neosubstrates like IKZF1 or IKZF3.
Quantitative Data on Molecular Glue Selectivity
| Molecular Glue | Primary Target | Key Off-Targets Avoided | Reference |
| CC-90009 | GSPT1 | IKZF1, IKZF3 | |
| CR8 | Cyclin K | - |
Experimental Protocols for Target Identification
Identifying the targets of novel molecular glues is a key challenge. A combination of affinity-based and functional screening methods is often employed.
-
Affinity-Based Screening (e.g., SAMDI-MS, DEL):
-
SAMDI (Self-Assembled Monolayer Desorption Ionization) Mass Spectrometry: A high-throughput, label-free assay where compounds are incubated with the E3 ligase, the potential target protein pool, and the complex of both. Compounds that preferentially bind to the ternary complex are identified as candidate glues.
-
DNA-Encoded Library (DEL) Screening: Screens vast chemical libraries to identify molecules that bind to the E3-target protein complex.
-
-
Functional Screening (High-Content Imaging):
-
Cells expressing a fluorescently tagged library of potential targets (e.g., zinc-finger proteins) are treated with the compound.
-
Automated microscopy quantifies the fluorescence of each protein. A decrease in signal indicates degradation.
-
-
Global Proteomics: As with PROTACs, quantitative proteomics is used to confirm targets and identify off-target degradation effects in an unbiased manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OF-Deg-lin Lipid Nanoparticles: Unveiling Spleen-Targeting Specificity for Advanced mRNA Delivery
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of lipid nanoparticles (LNPs) formulated with the ionizable lipid OF-Deg-lin against other commonly used ionizable lipids. The focus of this analysis is on the "cross-reactivity" of these LNPs, interpreted as their biodistribution and propensity to target specific organs and tissues. Experimental data highlights the unique spleen-targeting properties of this compound-based LNPs, offering a significant advantage for applications in immunology, vaccine development, and therapies requiring targeted delivery to immune cells.
Introduction
The advent of mRNA therapeutics has been largely enabled by advances in lipid nanoparticle technology. The ionizable lipid component of these LNPs is a critical determinant of their delivery efficiency and, importantly, their biodistribution profile. While many conventional ionizable lipids lead to predominant accumulation in the liver, there is a growing demand for LNPs capable of targeting other tissues to broaden the therapeutic landscape of mRNA. This compound has emerged as a novel ionizable lipid demonstrating a remarkable tropism for the spleen. This guide presents a comparative analysis of the in vivo performance of LNPs formulated with this compound and its close analog, OF-C4-Deg-Lin, against widely used alternatives such as cKK-E12, SM-102, and ALC-0315.
Comparative Biodistribution of LNP Formulations
The organ-specific delivery of mRNA by LNPs is a key factor in determining their therapeutic efficacy and safety. The following tables summarize quantitative data from in vivo studies, comparing the protein expression levels in different organs following intravenous administration of LNPs formulated with various ionizable lipids. The data is primarily derived from studies utilizing luciferase reporter mRNA, where light emission is proportional to the amount of protein expressed in a given tissue.
Table 1: Organ-Specific Protein Expression of OF-C4-Deg-Lin LNPs
| Ionizable Lipid | Liver Expression (%) | Spleen Expression (%) | Other Organs (%) | Reference |
| OF-C4-Deg-Lin | Minimal | >85 | Negligible | [1] |
Table 2: Comparative Biodistribution of Alternative Ionizable Lipids
| Ionizable Lipid | Predominant Target Organ(s) | Spleen Expression (%) | Lung Expression (%) | Reference(s) |
| cKK-E12 | Liver | Low | Low | [2] |
| SM-102 | Liver, Spleen | Variable | Low | [3][4] |
| ALC-0315 | Liver | Low | Low | [5] |
Note: The data presented is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions. However, the general trends in organ tropism are consistently observed.
The data clearly indicates that while most conventional ionizable lipids result in significant liver accumulation, LNPs formulated with OF-C4-Deg-Lin, a close structural analog of this compound, exhibit a distinct and highly specific targeting to the spleen. This spleen-centric delivery is a significant deviation from the norm and opens up new avenues for therapeutic interventions.
Mechanism of Spleen-Targeting
The precise mechanism by which this compound and OF-C4-Deg-Lin containing LNPs target the spleen is an area of active investigation. It is hypothesized that the unique chemical structure of these ionizable lipids influences the protein corona that forms around the LNPs upon entering the bloodstream. This protein corona can then interact with specific receptors on immune cells, such as macrophages and dendritic cells, which are abundant in the spleen, leading to preferential uptake in this organ.
Figure 1: Proposed mechanism of spleen-targeting by this compound LNPs.
Experimental Protocols
To ensure transparency and reproducibility, the following section details a standard experimental workflow for assessing the in vivo biodistribution of mRNA-LNP formulations.
In Vivo Biodistribution Study Using Luciferase Reporter Assay
Objective: To quantify and compare the organ-specific protein expression of different LNP formulations.
1. LNP Formulation:
- Ionizable lipids (this compound or alternatives), DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol.
- Luciferase-encoding mRNA is diluted in a low pH aqueous buffer.
- The lipid-ethanol solution and the mRNA-aqueous solution are mixed using a microfluidic device to form LNPs.
- The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
2. Animal Model:
- BALB/c or C57BL/6 mice are typically used.
3. Administration:
- LNPs encapsulating luciferase mRNA are administered to mice via intravenous (tail vein) injection.
4. In Vivo Imaging:
- At predetermined time points (e.g., 6, 24, 48 hours) post-injection, mice are anesthetized.
- D-luciferin, the substrate for luciferase, is administered via intraperitoneal injection.
- Mice are imaged using an in vivo imaging system (IVIS) to detect bioluminescence.
5. Ex Vivo Organ Imaging and Quantification:
- Following the final in vivo imaging, mice are euthanized.
- Major organs (liver, spleen, lungs, heart, kidneys) are harvested.
- The organs are imaged ex vivo using the IVIS to quantify the bioluminescent signal in each organ.
- The total flux (photons/second) from each organ is measured, and the percentage of total expression in each organ is calculated.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"LNP_Formulation" [label="LNP Formulation\n(with Luciferase mRNA)"];
"Animal_Injection" [label="Intravenous Injection\ninto Mice"];
"InVivo_Imaging" [label="In Vivo Bioluminescence\nImaging (IVIS)"];
"Euthanasia" [label="Euthanasia & Organ Harvest"];
"ExVivo_Imaging" [label="Ex Vivo Organ Imaging\n(IVIS)"];
"Data_Analysis" [label="Quantification of\nOrgan-Specific Expression"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "LNP_Formulation";
"LNP_Formulation" -> "Animal_Injection";
"Animal_Injection" -> "InVivo_Imaging";
"InVivo_Imaging" -> "Euthanasia";
"Euthanasia" -> "ExVivo_Imaging";
"ExVivo_Imaging" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Figure 2: Experimental workflow for in vivo biodistribution analysis.
Conclusion
The comparative analysis presented in this guide underscores the exceptional spleen-targeting capability of this compound-based lipid nanoparticles. This distinct biodistribution profile, in contrast to the liver-dominant delivery of many conventional LNP formulations, positions this compound as a highly promising tool for the development of next-generation mRNA vaccines and therapeutics. The ability to specifically target the rich immune cell populations of the spleen opens up exciting possibilities for enhancing immune responses and treating a range of diseases with greater precision and efficacy. Further research into the underlying mechanisms of this spleen tropism will undoubtedly pave the way for the rational design of even more sophisticated and tissue-specific mRNA delivery systems.
References
- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A luciferase reporter mouse model to optimize in vivo gene editing validated by lipid nanoparticle delivery of adenine base editors - PMC [pmc.ncbi.nlm.nih.gov]
OF-Deg-Lin in Rescue Experiments: A Comparative Guide to Targeted Protein Restoration
In the landscape of functional genomics and drug development, rescue experiments are a cornerstone for validating the specificity of gene knockdown effects. The re-introduction of a target protein, resistant to the initial knockdown mechanism, is crucial for confirming that an observed phenotype is a direct result of the protein's depletion. This guide provides a comprehensive comparison of OF-Deg-lin, an ionizable amino lipid used in lipid nanoparticle (LNP) formulations, for the delivery of messenger RNA (mRNA) in rescue experiments. We will delve into its performance against alternative delivery systems, supported by experimental data and detailed protocols.
Comparative Performance of mRNA Delivery Systems
The efficacy of a rescue experiment hinges on the efficient delivery of the rescue construct. Below is a comparison of this compound-related lipid nanoparticles with other common mRNA delivery methods. The data highlights key performance indicators such as delivery efficiency and biodistribution.
| Delivery System | Ionizable Lipid | Cargo | In Vivo Model | Key Findings |
| OF-C4-Deg-Lin LNP | OF-C4-Deg-Lin | Luciferase mRNA | Mice | Predominantly spleen-targeted protein expression, with over 85% of luminescence detected in the spleen. Minimal expression in the liver.[1] |
| cKK-E12 LNP | cKK-E12 | Luciferase mRNA | Mice | Primarily liver-targeted protein expression.[1] |
| Invivofectamine | Proprietary | Luciferase mRNA | Mice | Mainly liver-targeted protein expression.[1] |
| SM-102 LNP | SM-102 | Luciferase mRNA | Mice | Potent and immunogenic delivery, with a focus on intramuscular injection applications.[2] |
| ALC-0315 LNP | ALC-0315 | Luciferase mRNA | Mice | High potency and immunogenicity, particularly for vaccine applications.[2] |
| Co-formulated LNP | C12-200 | Factor VII siRNA & Luciferase mRNA | Mice | Enhanced efficacy of both siRNA and mRNA when co-formulated. Three-fold higher luciferase expression compared to mRNA-only LNPs. |
Experimental Design & Protocols
A successful rescue experiment involves a multi-step process, from initial protein knockdown to the introduction and validation of the rescue construct. Here, we outline a general protocol for an siRNA-mediated knockdown followed by an this compound LNP-mediated mRNA rescue.
The following diagram illustrates the molecular events in a typical rescue experiment.
The diagram below outlines the key stages of designing and executing an this compound based rescue experiment.
-
Cell Seeding: Plate cells in a multi-well format to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the siRNA targeting the gene of interest and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the stability of the target protein.
-
Validation: Harvest a subset of cells to confirm knockdown efficiency via qPCR (for mRNA levels) and Western blot (for protein levels).
This protocol is adapted from a modular method for mRNA LNP formulation.
-
Component Preparation:
-
Aqueous Phase: Dilute the siRNA-resistant rescue mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Organic Phase: Dissolve the this compound lipid, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
-
Microfluidic Mixing: Use a microfluidic mixing device to rapidly combine the aqueous and organic phases at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This process facilitates the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
mRNA Encapsulation Efficiency: Quantify using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Knockdown: Perform the siRNA knockdown as described in Protocol 1.
-
LNP Treatment: At the optimal time point post-siRNA transfection (e.g., 24 hours), replace the medium with fresh medium containing the this compound LNPs encapsulating the rescue mRNA.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for the expression of the rescue protein.
-
Analysis:
-
Phenotypic Rescue: Assess whether the original phenotype induced by the siRNA knockdown is reversed. This will be assay-dependent (e.g., cell viability, migration, reporter gene activity).
-
Protein Expression: Perform a Western blot to confirm the expression of the rescue protein and the continued knockdown of the endogenous protein.
-
Alternative Delivery Technologies
While LNPs are a leading platform for RNA delivery, several alternative technologies are emerging.
| Technology | Description | Advantages | Disadvantages |
| Polymeric Nanoparticles | Self-assembling nanoparticles made from biocompatible polymers. | Tunable properties, can be designed for specific targeting. | Potential for immunogenicity and toxicity depending on the polymer. |
| Exosomes | Naturally occurring extracellular vesicles that transport biomolecules between cells. | Low immunogenicity, inherent ability to cross biological barriers. | Complex to isolate and load with exogenous cargo, lower loading capacity. |
| DNA Nanostructures | Self-assembling structures created from DNA strands. | High degree of control over size and shape, low immunogenicity. | Scalability of production can be challenging, potential for nuclease degradation. |
| Charge-Altering Releasable Transporters (CARTs) | Oligomers that electrostatically encapsulate and deliver mRNA. | Non-immunostimulatory, allowing for co-delivery of adjuvants. | Newer technology with less in vivo data compared to LNPs. |
The choice of a delivery system for a rescue experiment is governed by several factors.
Conclusion
This compound represents a potent and versatile component for formulating lipid nanoparticles for mRNA delivery in rescue experiments. Its ability to be part of a modular LNP system allows for the optimization of delivery to specific cell types or tissues, as demonstrated by the spleen-targeting properties of OF-C4-Deg-Lin LNPs. While alternative technologies are under development, the extensive validation and clinical success of LNPs make them a robust choice for researchers. The provided protocols and comparative data serve as a guide for the rational design and execution of rescue experiments, a critical step in validating gene function and therapeutic targets.
References
OF-Deg-Lin in Lipid Nanoparticles: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OF-Deg-lin's performance as an ionizable lipid in lipid nanoparticles (LNPs) for mRNA and siRNA delivery. The data presented is compiled from peer-reviewed research, offering a benchmark against other commonly used ionizable lipids.
Performance Overview
This compound has emerged as a potent ionizable lipid for the formulation of LNPs for nucleic acid delivery. Its performance in both in vitro and in vivo settings has been evaluated, demonstrating its efficacy in mediating protein expression from mRNA and silencing gene expression via siRNA. This guide focuses on a direct comparison of this compound with its structural analogs and other widely used ionizable lipids, providing a quantitative basis for its evaluation.
Key Performance Metrics
The efficacy of LNP-mediated nucleic acid delivery is primarily assessed by the following metrics:
-
For mRNA delivery: The level of protein expression, often measured using reporter genes like firefly luciferase.
-
For siRNA delivery: The percentage of target gene knockdown, typically quantified by measuring mRNA levels.
The following tables summarize the comparative performance of this compound and other ionizable lipids in preclinical models.
Quantitative Performance Data
In Vitro mRNA Delivery
Table 1: In Vitro Luciferase Expression in HeLa Cells
| Ionizable Lipid | Relative Luciferase Expression (%) |
| This compound | 100 |
| OF-C4-Deg-Lin | ~150 |
| cKK-E12 | ~120 |
| Invivofectamine | ~50 |
Data adapted from a study comparing various ionizable lipids for mRNA delivery. Expression levels are normalized to this compound.
In Vitro siRNA Delivery
Table 2: In Vitro Luciferase Knockdown in HeLa Cells
| Ionizable Lipid | Luciferase Knockdown (%) |
| This compound | ~85 |
| OF-C4-Deg-Lin | ~90 |
| OF-Deg-C9 | ~70 |
| OF-Deg-C12 | ~60 |
| OF-Deg-C15 | ~20 |
| cKK-E12 | ~90 |
Data reflects the percentage of luciferase gene silencing achieved with anti-luciferase siRNA formulated in LNPs with different ionizable lipids.
In Vivo mRNA Delivery
Table 3: In Vivo Luciferase Expression in Mice (Spleen-dominant Expression)
| Ionizable Lipid | Organ with Maximum Expression | Relative Luciferase Expression (Total Flux) |
| OF-C4-Deg-Lin | Spleen | High |
| cKK-E12 | Liver | Moderate |
| Invivofectamine | Liver | Low |
In vivo studies with OF-C4-Deg-Lin, a potent analog of this compound, revealed a unique spleen-dominant expression profile compared to the liver-dominant expression of cKK-E12 and Invivofectamine.[1] This suggests different cellular uptake mechanisms and potential for targeted delivery.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to generate the comparative data.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles were formulated using a microfluidic mixing device, a reproducible method for creating uniform nanoparticles.
Protocol:
-
Lipid Stock Preparation: The ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.
-
Nucleic Acid Preparation: The mRNA or siRNA is diluted in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-buffer solution are loaded into separate syringes and infused into a microfluidic mixing cartridge at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).
-
Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.
In Vitro Transfection and Analysis
Protocol for mRNA Delivery and Luciferase Assay:
-
Cell Seeding: HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
LNP Treatment: The cells are treated with LNPs encapsulating firefly luciferase mRNA at various concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for mRNA translation.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the amount of luciferase protein, is measured using a luminometer.[2][3][4][5]
Protocol for siRNA Delivery and Knockdown Analysis (qRT-PCR):
-
Cell Seeding and Transfection: Cells are seeded and transfected with LNPs containing siRNA targeting a specific gene (e.g., luciferase).
-
RNA Extraction: After a set incubation period (e.g., 48 hours), total RNA is extracted from the cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the target gene and a housekeeping gene (for normalization). The relative expression of the target gene is calculated to determine the percentage of knockdown.
In Vivo mRNA Delivery and Imaging in Mice
Protocol:
-
Animal Model: C57BL/6 mice are typically used for in vivo studies.
-
LNP Administration: LNPs encapsulating firefly luciferase mRNA are administered to the mice via intravenous (i.v.) injection.
-
Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 hours), the mice are anesthetized, and a D-luciferin substrate is administered intraperitoneally. The resulting bioluminescence is imaged using an in vivo imaging system (IVIS) to determine the location and intensity of protein expression.
-
Ex Vivo Analysis: Organs can be harvested post-imaging for more detailed analysis of luciferase expression and biodistribution.
Visualizing the Workflow and Pathways
Experimental Workflow for LNP Formulation and In Vitro Testing
Caption: LNP formulation and in vitro testing workflow.
Simplified Signaling Pathway for LNP-mediated mRNA Delivery
Caption: Cellular pathway of LNP-delivered mRNA.
Logical Relationship of siRNA-mediated Gene Silencing
Caption: Mechanism of siRNA gene silencing.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 4. qiagen.com [qiagen.com]
- 5. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of OF-Deg-lin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of OF-Deg-lin, an ionizable aminolipid used in the generation of Lipid Nanoparticles (LNPs) for mRNA delivery. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Chemical and Safety Data
While comprehensive toxicological properties of this compound have not been thoroughly investigated, the available data and general chemical safety principles provide a framework for its handling and disposal.[1] The following table summarizes key information for this compound and similar ionizable lipids.
| Property | Value/Information | Source |
| Chemical Name | This compound | MedchemExpress.com[2] |
| CAS Number | 1853202-95-5 | Cayman Chemical[3], BroadPharm[4] |
| Molecular Formula | C₉₂H₁₆₀N₄O₁₀ | Cayman Chemical, BroadPharm |
| Appearance | Liquid | ChemScene |
| Solubility | Soluble in Ethanol | Cayman Chemical |
| Storage | -20°C for long-term storage | Cayman Chemical, BroadPharm |
| Purity | ≥90% | Cayman Chemical |
| Primary Use | Research use only; generation of LNPs for mRNA delivery | MedchemExpress.com, Cayman Chemical, BroadPharm |
| Known Hazards | May cause skin and serious eye irritation. May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated. | Sigma-Aldrich |
| Carcinogenicity | Not identified as a carcinogen by ACGIH, IARC, NTP, or OSHA. | ChemScene, Sigma-Aldrich |
Experimental Workflow for Disposal
The proper disposal of this compound, as with any laboratory chemical, should be a planned and controlled process. The following diagram illustrates the logical workflow for the safe disposal of this compound.
Detailed Disposal Protocol
This step-by-step protocol provides a direct guide for the safe and compliant disposal of this compound.
1. Pre-Disposal Planning and Preparation:
-
Consult Safety Data Sheets (SDS): Before handling, thoroughly review the SDS for this compound or a similar ionizable lipid.
-
Review Local Regulations: Disposal of chemical waste must be in accordance with all prevailing country, federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with organic solvents if the compound is in solution.
-
Collect All Contaminated Materials: This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, and gloves.
-
-
Avoid Mixing with Incompatible Waste: Do not mix this compound waste with other incompatible chemical waste streams.
3. Storage of Chemical Waste:
-
Secure Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated, and designated hazardous waste storage area.
-
Prevent Leaks and Spills: Ensure the container is in good condition and stored in a location where it will not be knocked over.
4. Final Disposal Procedure:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a certified chemical waste disposal company. Your institution's EHS department will typically manage this process.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations. Maintain a record of the disposal.
Disclaimer: This information is based on currently available data and general laboratory safety practices. The chemical, physical, and toxicological properties of this compound have not been fully investigated. Researchers should always consult with their institution's EHS department for specific guidance and adhere to all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
